Disuccinimidyl tartrate
Description
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVYSVARUKNFNF-NXEZZACHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211120 | |
| Record name | Disuccinimidyl tartarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62069-75-4, 77658-91-4 | |
| Record name | Disuccinimidyl tartarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disuccinimidyl tartarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disuccinimidyl tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Disuccinimidyl Tartrate: A Technical Guide to a Cleavable Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent that has become a valuable tool in the study of protein-protein interactions and the development of bioconjugates. Its unique characteristic lies in its cleavable tartrate spacer arm, which allows for the reversal of crosslinks under mild conditions, facilitating the analysis of crosslinked species. This guide provides an in-depth overview of the chemical properties, primary uses, and experimental considerations for the application of DST in research and drug development.
Introduction to this compound
This compound is a chemical reagent designed to covalently link molecules that possess primary amino groups, such as the N-terminus of a polypeptide chain or the side chain of a lysine residue.[1][2][3] It consists of two N-hydroxysuccinimide (NHS) esters connected by a 6.4 Å tartrate spacer arm.[4] The NHS esters readily react with primary amines to form stable amide bonds. A key feature of DST is the vicinal diol within its tartrate spacer, which can be oxidatively cleaved by sodium meta-periodate, allowing for the separation of the crosslinked molecules.[1][2][3] This cleavable nature is particularly advantageous in applications where the recovery and analysis of the individual components of a crosslinked complex are desired.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of DST is essential for its effective use in experimental settings. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₂N₂O₁₀ | [4] |
| Molecular Weight | 344.23 g/mol | [4] |
| CAS Number | 62069-75-4 | [4] |
| Spacer Arm Length | 6.4 Å | [4] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1][2][3] |
| Reactivity | Primary amines (-NH₂) | [1][2][3] |
| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [1][2][3] |
| Solubility | Soluble in DMSO and DMF | |
| Appearance | White to off-white solid | |
| Melting Point | 195-197 °C | [3] |
Primary Use: Amine-Reactive Crosslinking
The primary application of this compound is the covalent crosslinking of proteins and other molecules containing primary amines. The reaction proceeds through the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Reaction Mechanism
Experimental Protocols
The following protocols provide a general framework for using DST in protein crosslinking experiments. Optimization may be required for specific applications.
General Protein Crosslinking Protocol
This protocol is adapted from procedures for similar NHS-ester crosslinkers and is suitable for in vitro crosslinking of purified proteins.
Materials:
-
This compound (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate Buffered Saline, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Protein sample(s) of interest
Procedure:
-
Reagent Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. A typical stock concentration is 25 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the protein sample(s) in the reaction buffer. The final protein concentration can range from 0.1 to 10 mg/mL.
-
Crosslinking Reaction: Add the DST stock solution to the protein solution to achieve the desired final concentration of the crosslinker. A 20- to 50-fold molar excess of DST to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess DST.
-
Analysis: The crosslinked products can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, and mass spectrometry.
Cleavage of DST Crosslinks
Materials:
-
Crosslinked protein sample
-
Sodium meta-periodate (NaIO₄)
-
Cleavage Buffer (e.g., 100 mM sodium acetate, pH 5.5)
Procedure:
-
Prepare Cleavage Solution: Prepare a fresh solution of sodium meta-periodate in the cleavage buffer. A typical concentration for cleavage is 15 mM.[2][3]
-
Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Analysis: The cleaved products can be analyzed by SDS-PAGE to confirm the reversal of crosslinking.
Quantitative Data
The efficiency of crosslinking and the stability of the NHS esters are critical parameters for successful experiments.
| Parameter | Condition | Value | Reference |
| NHS Ester Half-life | pH 7.0, 4°C | 4-5 hours | |
| pH 8.0, 4°C | ~1 hour | ||
| pH 8.6, 4°C | ~10 minutes | ||
| Optimal Reaction pH | 7.2 - 8.5 | ||
| Cleavage Concentration | Sodium meta-periodate | 15 mM | [2][3] |
Application: Elucidation of Protein-Protein Interactions using Crosslinking Mass Spectrometry (CXMS)
A primary application of DST is in the field of proteomics, specifically for the identification of protein-protein interactions using crosslinking mass spectrometry (CXMS). The cleavable nature of DST is particularly advantageous in this context, as it simplifies the mass spectrometry data analysis.
Experimental Workflow for CXMS using DST
In this workflow, a protein complex is first crosslinked with DST. The crosslinked sample is then digested with a protease, such as trypsin, to generate a mixture of peptides. The crosslinked peptides can be enriched and then analyzed by tandem mass spectrometry (MS/MS). The sample can then be treated with sodium meta-periodate to cleave the DST crosslinker, and the resulting individual peptides are analyzed again by MS/MS. By comparing the MS/MS spectra before and after cleavage, the identification of the crosslinked peptides is greatly simplified, allowing for the precise mapping of interaction sites between proteins.
Conclusion
This compound is a versatile and powerful tool for researchers studying protein-protein interactions and developing novel bioconjugates. Its amine-reactivity, defined spacer arm, and, most importantly, its cleavable nature make it a valuable reagent in the fields of proteomics, structural biology, and drug development. By understanding its chemical properties and optimizing experimental protocols, scientists can effectively utilize DST to gain deeper insights into complex biological systems.
References
Disuccinimidyl tartrate chemical properties and structure
An In-depth Technical Guide to Disuccinimidyl Tartrate (DST)
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (DST) is a homobifunctional, primary amine-reactive crosslinking reagent.[1][2] It is widely utilized in bioconjugation to link molecules containing primary amines, such as proteins, peptides, and certain modified oligonucleotides.[1] DST is characterized by its two N-hydroxysuccinimide (NHS) ester reactive groups located at either end of a 6.4 Å spacer arm.[3][4] A key feature of DST is the tartrate-based spacer, which contains a central cis-diol that can be cleaved by sodium meta-periodate.[1][3] This cleavability offers a distinct advantage in experimental workflows, allowing for the reversal of crosslinks without disturbing native disulfide bonds in proteins.[1][5] As a lipophilic and membrane-permeable molecule, DST is particularly useful for crosslinking proteins within intracellular or intramembrane environments.
Chemical Properties and Structure
The core structure of DST consists of a tartaric acid backbone esterified with two N-hydroxysuccinimide molecules. This arrangement provides two identical reactive sites for conjugation.
Chemical Structure
DST is a symmetrical molecule where the carboxyl groups of tartaric acid are activated by NHS esters. This homobifunctional nature allows it to react with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form stable, covalent amide bonds.[1] The central part of the molecule contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms), which is the basis for its cleavability.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | DST, Di(N-succinimidyl) L-Tartrate, Disuccinimidyl tartarate | [1][5][6] |
| CAS Number | 62069-75-4 | [3][5] |
| Molecular Formula | C₁₂H₁₂N₂O₁₀ | [3][5] |
| Molecular Weight | 344.23 g/mol | [2][7] |
| Appearance | White to pale yellow solid powder | [1][3][8] |
| Melting Point | 195-197 °C | [1][8] |
| Spacer Arm Length | 6.4 Å | [3][4] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester | [1] |
| Reactive Toward | Primary amino groups (-NH₂) | [1] |
| Solubility | Soluble in DMSO or DMF (~10 mM); slightly soluble in methanol | [5][9] |
| Storage Conditions | 2-8°C or -20°C, store desiccated and protected from moisture | [3][5] |
Reaction Mechanism and Workflow
DST functions by reacting with nucleophilic primary amino groups. The NHS ester is an excellent leaving group, facilitating the formation of a stable amide bond between the target molecules.
Amine-Reactive Crosslinking Pathway
The workflow involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the displacement of N-hydroxysuccinimide and the formation of an amide linkage. As a homobifunctional crosslinker, this reaction can occur at both ends of the DST molecule, thereby linking two separate amine-containing molecules.
Cleavage of the Crosslink
The crosslink established by DST can be readily cleaved by treating the sample with an oxidizing agent such as sodium meta-periodate (NaIO₄).[1] This reagent specifically targets the cis-diol in the tartrate spacer, breaking the carbon-carbon bond and separating the crosslinked molecules. This feature is particularly valuable for applications such as identifying interacting proteins via mass spectrometry.
Experimental Protocols
The following is a generalized protocol for protein crosslinking using DST. Optimal conditions, such as molar excess of crosslinker and reaction time, should be determined empirically for each specific application.
Materials
-
This compound (DST)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein sample(s) in an amine-free buffer (e.g., PBS, HEPES, Borate) at pH 7.0-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Desalting column or dialysis equipment
Procedure
-
Equilibration of Reagent : Allow the vial of DST to warm to room temperature before opening to prevent moisture condensation, as the NHS esters are moisture-sensitive.[10][11]
-
Preparation of DST Stock Solution : Immediately before use, prepare a stock solution of DST (e.g., 10-25 mM) by dissolving it in anhydrous DMSO or DMF.[11] Do not store the stock solution as DST readily hydrolyzes in the presence of water.[11]
-
Reaction Setup : Add the DST stock solution to the protein sample in the conjugation buffer. The final concentration of the crosslinker should typically be between 0.25 to 5 mM.[11] A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[11]
-
Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10][11]
-
Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM Tris or glycine.[10][11] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DST is hydrolyzed or quenched.[11][12]
-
Removal of Excess Reagent : Remove unreacted and quenched crosslinker, along with the NHS byproduct, from the sample using a desalting column (gel filtration) or dialysis.[10][12]
Cleavage Protocol (Optional)
-
To cleave the crosslinked product, add sodium meta-periodate to the sample to a final concentration of approximately 15 mM.[1]
-
Incubate the reaction for 1 hour at room temperature.
-
The cleavage reaction can be stopped by removing the periodate, for example, through desalting or dialysis.
Applications in Research and Development
The unique properties of DST make it a valuable tool for various applications in life sciences and drug development.
-
Protein Interaction Analysis : DST is used to capture transient or weak protein-protein interactions by covalently linking interacting partners. The cleavable nature allows for subsequent identification of the individual proteins by techniques like 2D-gel electrophoresis or mass spectrometry.[13]
-
Receptor-Ligand Crosslinking : It is commonly employed to conjugate radiolabeled or fluorescently tagged ligands to their cell surface receptors for characterization and study.
-
Intracellular Conjugation : Due to its membrane permeability, DST can be used to study protein interactions within the cellular environment.
-
Bioconjugation : DST serves as a linker for creating antibody-drug conjugates (ADCs) or attaching proteins to surfaces, provided the crosslink's cleavability is desired in the final application.[14][15][16]
Conclusion
This compound is a versatile, cleavable crosslinking agent with broad utility in protein chemistry and bioconjugation. Its well-defined structure, amine-reactivity, and periodate-cleavable spacer arm provide researchers with a robust tool for investigating protein interactions and constructing complex biomolecular assemblies. Careful consideration of experimental conditions, particularly buffer composition and reagent handling, is crucial for successful and reproducible outcomes.
References
- 1. cephamls.com [cephamls.com]
- 2. scbt.com [scbt.com]
- 3. covachem.com [covachem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. medkoo.com [medkoo.com]
- 6. DST | 62069-75-4 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - ProChem, Inc. [prochemonline.com]
- 9. 62069-75-4 CAS MSDS (DST) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. proteochem.com [proteochem.com]
- 11. store.sangon.com [store.sangon.com]
- 12. covachem.com [covachem.com]
- 13. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 15. Bioconjugation Reagents | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Disuccinimidyl Tartrate (DST) Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl tartrate (DST) is a homobifunctional N-hydroxysuccinimide (NHS) ester crosslinking agent utilized in biochemical research to covalently link proteins and other molecules containing primary amines. Its fixed spacer arm length and cleavable tartrate moiety make it a valuable tool for studying protein-protein interactions, protein complex topology, and for the preparation of bioconjugates. This guide provides a comprehensive overview of the mechanism of action of DST, detailed experimental protocols, and data presentation to assist researchers in its effective application.
Core Mechanism of Action
DST is a symmetrical molecule containing two NHS ester groups at either end of a 6.4 Å spacer arm.[1][2] The core of its crosslinking activity lies in the reaction of these NHS esters with nucleophilic primary amines, primarily the ε-amines of lysine residues and the N-terminal α-amine of polypeptides.[3][4][5]
The reaction proceeds via a nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The optimal pH for this reaction is typically between 7 and 9, where a sufficient concentration of deprotonated primary amines is present to initiate the nucleophilic attack.
A key feature of DST is the presence of a central tartrate group containing a cis-diol. This diol can be readily cleaved by oxidation with sodium meta-periodate, allowing for the reversal of the crosslink under mild conditions.[3][4][5][6] This cleavability is particularly advantageous for applications such as the analysis of crosslinked products by mass spectrometry or the release of crosslinked components for further study.
Diagram of the DST Crosslinking and Cleavage Mechanism:
Caption: Mechanism of DST crosslinking of primary amines and subsequent cleavage.
Quantitative Data Summary
While specific kinetic data for DST is not extensively published, the following table summarizes key quantitative parameters based on the general properties of NHS-ester crosslinkers and available information for DST.
| Parameter | Value | Reference |
| Spacer Arm Length | 6.4 Å | [1][2] |
| Molecular Weight | 344.23 g/mol | [5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [3][4][5] |
| Target Functional Group | Primary amines (-NH₂) | [3][4][5] |
| Optimal Reaction pH | 7.0 - 9.0 | |
| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [3][4][5][6] |
| Recommended NaIO₄ Concentration for Cleavage | ~15 mM | [5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | [5] |
Experimental Protocols
The following protocols provide a general framework for using DST in protein crosslinking experiments. Optimization of reaction conditions, including concentration, temperature, and incubation time, is recommended for each specific application.
General Protein Crosslinking Protocol
This protocol is suitable for studying protein-protein interactions in a purified system or in complex mixtures.
Materials:
-
This compound (DST)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5 (PBS) or 20 mM HEPES, pH 7.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine.
-
Protein sample(s) of interest.
Procedure:
-
Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM.
-
Prepare Protein Sample: Ensure the protein sample is in an amine-free reaction buffer. The protein concentration can range from 0.25 to 1 mg/mL.
-
Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve a final DST concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice. Incubation on ice may require a longer reaction time (e.g., 2-4 hours).
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample can be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol for Cleavage of DST Crosslinks
This protocol describes the cleavage of the tartrate moiety in DST-crosslinked proteins.
Materials:
-
DST-crosslinked protein sample
-
Sodium meta-periodate (NaIO₄)
-
Cleavage Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Desalting column or dialysis equipment.
Procedure:
-
Buffer Exchange: Exchange the buffer of the crosslinked protein sample into the cleavage buffer using a desalting column or dialysis.
-
Prepare Periodate Solution: Prepare a fresh solution of sodium meta-periodate in the cleavage buffer.
-
Cleavage Reaction: Add the sodium meta-periodate solution to the crosslinked protein sample to a final concentration of approximately 15 mM.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Remove Periodate: Remove the excess sodium meta-periodate by desalting or dialysis.
-
Analysis: The cleaved protein sample can now be analyzed to confirm the reversal of the crosslink.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for identifying protein-protein interactions using DST crosslinking coupled with mass spectrometry.
Diagram of a Typical Crosslinking Workflow:
Caption: Workflow for protein interaction analysis using DST and mass spectrometry.
Applications in Research
DST has been instrumental in elucidating the structural arrangement of protein complexes. For instance, it was used to define the relative positions of the two antiparallel coiled coils within the desmin protofilament unit.[1][2] The short spacer arm of DST provided crucial distance constraints that helped refine the structural model of this intermediate filament protein. While specific signaling pathways elucidated solely by DST are not extensively documented in the available literature, its utility in defining protein proximities makes it a powerful tool for validating and mapping interactions within larger signaling networks identified by other means.
Conclusion
This compound is a versatile and valuable tool for researchers studying protein-protein interactions. Its amine-reactive NHS esters allow for efficient covalent capture of interacting partners, while its cleavable tartrate spacer provides an essential feature for subsequent analysis. By understanding the core mechanism and optimizing experimental protocols, scientists can effectively employ DST to gain critical insights into the structure and function of protein complexes and cellular signaling pathways.
References
Disuccinimidyl Tartrate (DST): A Technical Guide to its Spacer Arm Length and Significance in Bioconjugation and Structural Biology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent widely utilized in the fields of proteomics, structural biology, and bioconjugation. A defining characteristic of DST is its short, rigid spacer arm with a precise length of 6.4 Ångstroms (Å). This technical guide provides an in-depth exploration of the chemical properties of DST, the critical significance of its spacer arm length in various applications, and detailed experimental protocols for its use. Particular emphasis is placed on its role in elucidating protein-protein interactions and its potential applications in the development of therapeutic conjugates.
Introduction to this compound (DST)
This compound (DST) is a chemical crosslinker that forms stable covalent bonds between molecules containing primary amines, such as the N-terminus of proteins and the epsilon-amino group of lysine residues. Its homobifunctional nature, possessing two identical N-hydroxysuccinimide (NHS) esters, allows for the straightforward conjugation of biomolecules. A key feature of DST is the tartrate moiety within its spacer arm, which contains a vicinal diol that can be specifically cleaved by periodate oxidation. This cleavability provides a mechanism for reversing the crosslink under mild conditions, a valuable attribute in many experimental workflows.
The precise and relatively short spacer arm of DST makes it an invaluable tool for probing the three-dimensional structure of proteins and protein complexes. By covalently linking amino acid residues that are in close proximity, DST provides distance constraints that can be used to validate or refine computational models of protein structures and to map protein-protein interaction interfaces.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of DST is essential for its effective application in experimental design. Key properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₁₂H₁₂N₂O₁₀ | [1] |
| Molecular Weight | 344.23 g/mol | [1] |
| CAS Number | 62069-75-4 | [1] |
| Spacer Arm Length | 6.4 Å | [2] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [3] |
| Target Specificity | Primary amines (-NH₂) | [3] |
| Cleavability | Cleavable by sodium periodate (NaIO₄) | [3][4] |
| Solubility | Soluble in organic solvents (DMSO, DMF); sparingly soluble in aqueous buffers | [3] |
The Significance of the 6.4 Å Spacer Arm
The 6.4 Å spacer arm of this compound (DST) is a critical feature that dictates its utility in various applications, particularly in the structural analysis of proteins and their complexes. This relatively short and rigid spacer provides high-resolution distance constraints, making it a powerful tool for probing molecular architecture.
The significance of this specific spacer length is most evident when compared to crosslinkers with longer, more flexible spacer arms. While longer linkers may capture a greater number of interactions due to their extended reach, the resulting distance constraints are less precise. The shorter spacer of DST ensures that only residues in very close proximity are crosslinked, thereby providing more definitive information about the protein's tertiary and quaternary structure.
A notable study on the protein ubiquitin demonstrated the high-resolution capacity of DST.[5] In this research, DST was compared with two longer crosslinkers, disuccinimidyl glutarate (DSG; 7.5 Å) and disuccinimidyl suberate (DSS; 11.4 Å). The results showed that while all three crosslinkers identified known interactions, DST was able to selectively identify the closest interactions, such as between the N-terminus and Lysine 6, and between Lysine 6 and Lysine 11. The longer crosslinkers, in contrast, also captured interactions between more distant residues, such as Lysine 48 and Lysine 63. This study underscores the advantage of DST's short spacer arm in providing high-confidence, high-resolution structural information.
In the study of protein-protein interactions, the 6.4 Å spacer arm is instrumental in mapping direct binding interfaces. By selectively crosslinking residues that are in immediate contact, DST can help to delineate the precise footprint of interaction between two or more proteins. This level of detail is crucial for understanding the molecular basis of biological processes and for the rational design of therapeutics that target these interactions.
The rigidity of the tartrate-based spacer also contributes to the precision of the distance constraint. Unlike more flexible spacers, which can adopt a range of conformations, the tartrate moiety limits the conformational freedom of the linker, resulting in a more defined distance between the reactive groups.
The table below summarizes the Cα-Cα distance constraints for lysine-lysine crosslinks using DST and other common homobifunctional crosslinkers, highlighting the higher resolution provided by DST.
| Crosslinker | Spacer Arm Length (Å) | Maximum Cα-Cα Distance (Å) |
| This compound (DST) | 6.4 | ~20 |
| Disuccinimidyl Glutarate (DSG) | 7.7 | ~22 |
| Disuccinimidyl Suberate (DSS) | 11.4 | ~25 |
| Dithiobis(succinimidyl propionate) (DSP) | 12.0 | ~26 |
Note: The maximum Cα-Cα distance is an approximation that includes the length of the two lysine side chains and the spacer arm.
Experimental Protocols
General Protocol for Protein Crosslinking with DST
This protocol provides a general guideline for crosslinking proteins in solution using DST. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation time, may need to be determined empirically for each specific system.
Materials:
-
This compound (DST)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)
-
SDS-PAGE analysis equipment
Procedure:
-
Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 25 mM.
-
Prepare Protein Sample: Ensure the protein sample is in a buffer that does not contain primary amines (e.g., Tris). The protein concentration should typically be in the range of 0.1-2 mg/mL.
-
Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration. A 20- to 50-fold molar excess of DST to protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. Further analysis can be performed using mass spectrometry to identify the crosslinked residues.
Protocol for Periodate Cleavage of DST Crosslinks
This protocol describes the cleavage of the vicinal diol in the DST spacer arm using sodium periodate.
Materials:
-
Crosslinked protein sample containing DST
-
Sodium meta-periodate (NaIO₄)
-
Cleavage buffer (e.g., 50 mM sodium acetate, pH 5.5)
-
Quenching solution (e.g., 10% glycerol or ethylene glycol)
-
SDS-PAGE analysis equipment with and without a reducing agent (e.g., DTT or β-mercaptoethanol)
Procedure:
-
Prepare Cleavage Solution: Dissolve sodium meta-periodate in the cleavage buffer to a final concentration of 15-20 mM. Prepare this solution fresh.
-
Cleavage Reaction: Add the sodium periodate solution to the crosslinked protein sample.
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.
-
Quenching: Stop the cleavage reaction by adding the quenching solution.
-
Analysis: Analyze the cleaved products by SDS-PAGE. Comparing samples run under non-reducing and reducing conditions can help to distinguish between cleavage of the DST linker and reduction of disulfide bonds.
Visualization of Workflows and Pathways
General Workflow for Protein-Protein Interaction Mapping using DST and Mass Spectrometry
The following diagram illustrates a typical workflow for identifying protein-protein interactions using DST crosslinking coupled with mass spectrometry.
References
- 1. medkoo.com [medkoo.com]
- 2. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DST (this compound) | 62069-75-4 [sigmaaldrich.com]
- 4. cephamls.com [cephamls.com]
- 5. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cleavable Crosslinker: A Technical Guide to Disuccinimidyl Tartrate (DST)
For Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent that has become an invaluable tool in the study of protein-protein interactions and the structural analysis of protein complexes. Its defining feature is a central tartrate spacer arm containing a vicinal diol, which can be selectively cleaved by periodate oxidation. This cleavability allows for the straightforward dissociation of crosslinked species, facilitating their identification and analysis, particularly in mass spectrometry-based proteomics workflows. This guide provides an in-depth technical overview of the core principles, experimental protocols, and applications of this compound.
Core Properties of this compound
DST is a water-insoluble, homobifunctional N-hydroxysuccinimide (NHS) ester.[1] The NHS esters at both ends of the molecule react specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] The molecule's lipophilic and membrane-permeable nature makes it suitable for crosslinking intracellular and intramembrane proteins.[4]
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | DST, Di(N-succinimidyl) L-Tartrate | [6] |
| CAS Number | 62069-75-4 | [5] |
| Molecular Formula | C₁₂H₁₂N₂O₁₀ | [7] |
| Molecular Weight | 344.24 g/mol | [5] |
| Spacer Arm Length | 6.4 Å | [5] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester (at both ends) | [2][3] |
| Reactivity | Primary amines (-NH₂) | [2][3] |
| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [2][3] |
The Chemistry of Crosslinking and Cleavage
The utility of DST lies in its two-stage reactivity: a robust crosslinking reaction followed by a specific and gentle cleavage reaction.
Crosslinking Mechanism
The NHS esters of DST react with primary amines in a nucleophilic acyl substitution reaction. The amino group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is most efficient at a slightly alkaline pH (7-9).
Cleavage Mechanism: Periodate Oxidation
The central tartrate moiety of DST contains a vicinal diol (two hydroxyl groups on adjacent carbon atoms). This diol is susceptible to oxidative cleavage by sodium meta-periodate (NaIO₄).[2][3][8] The periodate ion forms a cyclic periodate ester with the vicinal diol, which then rapidly breaks down to yield two aldehyde groups, effectively cleaving the crosslinker and separating the previously linked molecules.[8] This cleavage is highly specific to vicinal diols and can be performed under mild conditions that do not disrupt other protein modifications, such as disulfide bonds.[2]
Experimental Protocols
Successful application of DST requires careful attention to experimental parameters during both the crosslinking and cleavage steps.
General Protein Crosslinking Protocol with DST
This protocol provides a general framework for crosslinking proteins in solution. Optimal conditions, particularly the molar excess of DST, should be empirically determined for each specific system.
Materials:
-
Purified protein sample in a suitable amine-free buffer (e.g., PBS, HEPES, bicarbonate/carbonate buffer) at pH 7.2-8.0.
-
This compound (DST)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
Procedure:
-
Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete with the protein for reaction with DST.[9] The protein concentration should ideally be in the range of 0.1-5 mg/mL.
-
DST Stock Solution Preparation: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. For example, dissolve DST to a final concentration of 25 mM.[2] DST is moisture-sensitive, so it is crucial to use anhydrous solvent and to allow the DST vial to equilibrate to room temperature before opening to prevent condensation.[1]
-
Crosslinking Reaction: Add the DST stock solution to the protein sample to achieve the desired final concentration. A common starting point is a 20- to 50-fold molar excess of DST to protein.[1] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined experimentally.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[1] Incubate for 15 minutes at room temperature to quench any unreacted DST.
-
Analysis: The crosslinked protein mixture can now be analyzed by various methods, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol for Cleavage of DST Crosslinks
Materials:
-
Crosslinked protein sample
-
Sodium meta-periodate (NaIO₄)
-
Cleavage buffer (e.g., 50 mM sodium acetate, pH 5.0)
Procedure:
-
Buffer Exchange (Optional): If the buffer from the crosslinking reaction is incompatible with the cleavage reaction, exchange the buffer of the crosslinked sample into the cleavage buffer using dialysis or a desalting column.
-
Cleavage Reaction: Add sodium meta-periodate to the crosslinked sample to a final concentration of 15 mM.[2][3][10]
-
Incubation: Incubate the reaction for 1 hour at room temperature in the dark.[10] Periodate solutions are light-sensitive.
-
Quenching (Optional): The reaction can be stopped by adding a quenching reagent such as glycerol or by desalting the sample to remove the periodate.
-
Analysis: The cleaved products can be analyzed by SDS-PAGE (observing the disappearance of higher molecular weight crosslinked species) or prepared for mass spectrometry analysis.
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can be used to illustrate the logical flow of experiments and the protein interaction networks being investigated.
Caption: A generalized experimental workflow for protein crosslinking with DST, followed by cleavage and analysis.
Application in Studying Signaling Pathways: The EGFR Example
This compound can be a powerful tool to elucidate the dynamic protein-protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins that initiate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11] DST can be used to capture these transient interactions for subsequent identification.
Caption: A simplified representation of the EGFR signaling pathway, highlighting key protein interactions that can be investigated using DST crosslinking.
Mass Spectrometry Workflow for DST-Crosslinked Peptides
The analysis of crosslinked peptides by mass spectrometry provides valuable distance constraints for structural modeling of proteins and protein complexes. The cleavable nature of DST simplifies this analysis.
Caption: A workflow for the mass spectrometric analysis of DST-crosslinked proteins, incorporating the cleavage step.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no crosslinking | - Inactive crosslinker (hydrolyzed) - Insufficient molar excess of DST - Buffer contains primary amines | - Use fresh, anhydrous DMSO/DMF for stock solution. - Optimize the DST:protein molar ratio (try a range from 20:1 to 100:1). - Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[9] |
| Protein precipitation | - High concentration of organic solvent - Crosslinker concentration is too high | - Keep the final concentration of DMSO/DMF below 10%. - Perform a titration of the DST concentration to find the optimal level. |
| Incomplete cleavage | - Insufficient periodate concentration - Inactive periodate solution - Incorrect pH for cleavage | - Ensure the final periodate concentration is sufficient (e.g., 15 mM). - Prepare fresh sodium meta-periodate solution. - Perform the cleavage reaction at the recommended pH (e.g., pH 5.0). |
| Non-specific cleavage | - Contaminating proteases | - Add protease inhibitors to the protein sample. |
Conclusion
This compound is a versatile and powerful tool for researchers studying protein structure and interactions. Its amine-reactivity allows for efficient crosslinking of proteins, while its periodate-cleavable tartrate spacer provides a straightforward method for reversing the crosslinks. This unique property greatly simplifies the analysis of crosslinked complexes, particularly in mass spectrometry-based approaches. By understanding the underlying chemistry and carefully optimizing experimental protocols, scientists can effectively utilize DST to gain valuable insights into the intricate molecular machinery of the cell.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. One moment, please... [proteochem.com]
- 3. cephamls.com [cephamls.com]
- 4. An integrated workflow for crosslinking mass spectrometry | Molecular Systems Biology [link.springer.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. medkoo.com [medkoo.com]
- 8. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. research.rug.nl [research.rug.nl]
- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Protein Architecture: An In-depth Technical Guide to Disuccinimidyl Tartrate (DST) Cross-linking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the three-dimensional structure of proteins and their interactions is paramount in deciphering biological function and dysfunction. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to probe protein architecture, providing distance constraints that complement high-resolution structural methods. Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive cross-linking agent that offers a unique advantage: a cleavable spacer arm. This attribute facilitates the identification of cross-linked peptides and simplifies data analysis, making it a valuable tool for studying protein conformation and protein-protein interactions. This in-depth guide provides a comprehensive overview of DST, including its chemical properties, detailed experimental protocols, and data analysis considerations, to empower researchers in leveraging this versatile cross-linker.
Core Concepts of this compound (DST)
This compound is a chemical reagent designed to covalently link proteins that are in close proximity. Its key features make it a valuable tool for structural proteomics.
Chemical Properties and Mechanism of Action
DST is a homobifunctional cross-linker, meaning it has two identical reactive groups at either end of a spacer arm. These reactive groups are N-hydroxysuccinimide (NHS) esters, which specifically react with primary amines, such as the side chain of lysine residues and the N-terminus of a protein, to form stable amide bonds.[1][2] The spacer arm of DST has a defined length, which provides a distance constraint between the linked amino acid residues.
A distinguishing feature of DST is its cleavable tartrate-containing spacer arm. The vicinal diol in the tartrate moiety can be selectively cleaved by periodate oxidation.[1][2][3] This cleavage is typically achieved using sodium meta-periodate under mild conditions, which allows for the separation of the cross-linked peptides during mass spectrometry analysis, simplifying their identification.[2] This is particularly advantageous as it avoids the need for harsh reducing agents that could disrupt native disulfide bonds within the protein.[3]
The overall workflow of a DST cross-linking experiment involves several key stages, from sample preparation to data analysis.
Quantitative Data from DST Cross-linking Studies
The distance constraints provided by DST cross-linking are invaluable for computational modeling of protein structures. The relatively short spacer arm of DST allows for the precise mapping of proximities.
| Parameter | Value | Reference |
| Molecular Weight | 344.24 g/mol | [4] |
| Spacer Arm Length | 6.4 Å | [4] |
| Reactivity | Primary amines (Lysine, N-terminus) | [1][2] |
| Cleavage Reagent | Sodium meta-periodate | [2][3] |
A notable study utilizing a series of cross-linkers, including DST, investigated the structure of ubiquitin. The identified cross-links provided distance constraints consistent with the known crystal structure of the protein.
| Cross-linker | Spacer Arm Length (Å) | Identified Cross-links in Ubiquitin | Reference |
| DST | 5.8 | Amino terminus - Lys 6, Lys 6 - Lys 11 | [5] |
| DSG | 7.5 | Amino terminus - Lys 6, Lys 6 - Lys 11, Lys 48 - Lys 63 | [5] |
| DSS | 11.4 | Amino terminus - Lys 6, Lys 6 - Lys 11, Lys 48 - Lys 63 | [5] |
Experimental Protocols
The following sections provide a detailed methodology for performing a DST cross-linking experiment, from reagent preparation to mass spectrometry analysis. This protocol is a synthesis of general best practices for NHS-ester cross-linking and specific considerations for the cleavable nature of DST.
Materials
-
This compound (DST)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein of interest in a suitable amine-free buffer (e.g., HEPES, PBS)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Sodium meta-periodate
-
Denaturants (e.g., Urea, Guanidine-HCl)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAA)
-
Protease (e.g., Trypsin)
-
Mass spectrometer compatible with peptide analysis
Detailed Methodology
1. Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) as these will compete with the protein for reaction with DST. Suitable buffers include HEPES, phosphate-buffered saline (PBS), or carbonate/bicarbonate buffer at a pH between 7 and 9.
-
The protein concentration should be optimized to favor intramolecular or intermolecular cross-linking as desired. For studying protein complexes, concentrations should be above the dissociation constant (Kd) of the interacting partners.
2. DST Stock Solution Preparation:
-
DST is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Immediately before use, prepare a stock solution of DST in an anhydrous organic solvent such as DMSO or DMF. A typical stock concentration is 10-25 mM. For example, to prepare a 25 mM solution, dissolve 8.6 mg of DST in 1 mL of anhydrous DMSO.
3. Cross-linking Reaction:
-
Add the DST stock solution to the protein sample to achieve the desired final concentration. The optimal DST concentration needs to be determined empirically but typically ranges from 0.1 to 5 mM. A 20- to 50-fold molar excess of cross-linker to protein is often a good starting point for dilute protein solutions.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The reaction time can be optimized to control the extent of cross-linking.
4. Quenching the Reaction:
-
To stop the cross-linking reaction, add a quenching buffer containing a high concentration of primary amines. A common choice is Tris-HCl, added to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.
5. Sample Preparation for Mass Spectrometry:
-
Denaturation, Reduction, and Alkylation: Denature the cross-linked protein sample using urea or guanidine-HCl. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide to prevent their re-oxidation.
-
Proteolytic Digestion: Digest the protein sample with a protease, most commonly trypsin. The enzyme-to-substrate ratio and digestion time should be optimized for complete digestion.
6. Cleavage of DST Cross-links:
-
After digestion, the tartrate spacer arm of DST can be cleaved. Add sodium meta-periodate to the peptide mixture to a final concentration of approximately 15 mM.[2]
-
Incubate the reaction for a time determined by optimization, typically ranging from minutes to a couple of hours, at a controlled temperature (e.g., 4°C or room temperature).[6] It is crucial to use the mildest conditions possible to avoid unwanted side reactions, such as the oxidation of methionine residues.[6]
7. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The separation of peptides by liquid chromatography reduces the complexity of the sample entering the mass spectrometer.
-
The mass spectrometer should be operated in a data-dependent acquisition mode to select peptide precursor ions for fragmentation.
Data Analysis
The analysis of XL-MS data is a complex task that requires specialized software. Several software packages are available for the identification of cross-linked peptides from the complex MS/MS spectra.
| Software | Key Features | Reference |
| xQuest/xProphet | Designed for isotope-labeled cross-linkers but can be adapted. | |
| pLink | Supports a wide range of cross-linkers and has a user-friendly interface. | |
| MeroX | Specifically designed for the analysis of data from cleavable cross-linkers. | |
| StavroX | A versatile tool for identifying various types of cross-linked peptides. | |
| XlinkX | Another software option for analyzing data from cleavable cross-linkers. |
The general workflow for data analysis is as follows:
Case Study: Elucidating the Architecture of the Desmin Protofilament
A significant application of DST has been in defining the relative positions of coiled coils within the desmin protofilament, a key component of intermediate filaments in muscle cells.[7] Desmin filaments are crucial for maintaining the structural integrity of muscle cells.[8]
The assembly of desmin protofilaments is a hierarchical process. Understanding the arrangement of the constituent desmin molecules is essential for comprehending the overall filament structure and function. Cross-linking studies using DST and other cross-linkers have been instrumental in building a structural model of the desmin protofilament.
DST cross-linking studies on desmin filaments identified specific cross-linked peptides that provided crucial distance constraints. These findings, in conjunction with data from longer cross-linkers, helped to establish the antiparallel and staggered arrangement of the coiled-coil dimers within the protofilament.[7] The short spacer arm of DST was particularly useful in refining the relative positions of these coiled coils.[7]
Conclusion
This compound is a powerful and versatile tool for the study of protein conformation and protein-protein interactions. Its amine-reactivity, defined spacer length, and, most importantly, its cleavable nature make it an attractive choice for XL-MS experiments. By providing precise distance constraints, DST can aid in the validation of existing structural models and contribute to the de novo determination of protein and protein complex architectures. The detailed protocols and data analysis considerations presented in this guide are intended to equip researchers with the knowledge to effectively implement DST-based cross-linking in their own structural biology workflows, ultimately advancing our understanding of the intricate molecular machinery of the cell.
References
- 1. DST (this compound) | 62069-75-4 [sigmaaldrich.com]
- 2. cephamls.com [cephamls.com]
- 3. covachem.com [covachem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. A top-down approach to protein structure studies using chemical cross-linking and Fourier transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Hypersensitive Periodate-Cleavable Amino Acid that is Methionine- and Disulfide-Compatible and its Application in MHC Exchange Reagents for T Cell Characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Desmin: molecular interactions and putative functions of the muscle intermediate filament protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Unveiling Protein Interactions: A Beginner's Guide to Disuccinimidyl Tartrate (DST) Crosslinking
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for beginners on utilizing Disuccinimidyl tartrate (DST) for protein crosslinking. DST is a homobifunctional, primary amine-reactive crosslinker with a unique feature: its tartrate spacer arm contains a cis-diol that can be cleaved by sodium periodate. This characteristic makes DST an invaluable tool for studying protein-protein interactions, as the crosslinked complexes can be readily dissociated for analysis, a feature not available with non-cleavable crosslinkers.
Introduction to this compound (DST)
This compound (DST) is a chemical crosslinking agent used to covalently link proteins or other molecules that are in close proximity.[1][2] It possesses two N-hydroxysuccinimide (NHS) esters at either end of a 6.4 Å spacer arm.[3] These NHS esters react efficiently with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][4]
The key advantage of DST lies in its cleavable tartrate spacer. This allows for the reversal of the crosslinking reaction under mild conditions using sodium meta-periodate, which specifically oxidizes the cis-diol in the tartrate moiety.[2] This feature is particularly useful in applications such as co-immunoprecipitation (Co-IP) where the recovery of the interacting partners is desired for downstream analysis like mass spectrometry or western blotting.
Key Characteristics of DST Crosslinker
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Molecular Weight | 344.24 g/mol | [3] |
| Spacer Arm Length | 6.4 Å | [3] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [2] |
| Target Functional Group | Primary amines (-NH2) | [2] |
| Cleavage Reagent | Sodium meta-periodate (NaIO4) | [2] |
| Solubility | Must be dissolved in an organic solvent (e.g., DMSO or DMF) before adding to aqueous solutions. | [5][6] |
Experimental Workflow: DST Crosslinking and Co-Immunoprecipitation
A common application for DST is to stabilize weak or transient protein-protein interactions prior to immunoprecipitation. This workflow allows for the capture and subsequent identification of interacting partners that might otherwise be lost during the Co-IP procedure.
Detailed Protocol for DST Crosslinking of Proteins
This protocol provides a general guideline for DST crosslinking. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation times, should be empirically determined for each specific system.
Materials and Reagents
-
This compound (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, or bicarbonate/carbonate buffer, pH 7.2-8.5)[5][6][7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)[4][5]
-
Cleavage buffer (e.g., 15-50 mM Sodium meta-periodate in a suitable buffer)
-
Reaction tubes
Optimization of DST Concentration
It is crucial to optimize the concentration of DST to achieve efficient crosslinking without causing excessive aggregation. A good starting point is to test a range of molar excess of DST over the protein concentration.
| Protein Concentration | Recommended Molar Excess of DST | Final DST Concentration Range | Reference |
| > 5 mg/mL | 10-fold | 0.25 - 5 mM | [4][5] |
| < 5 mg/mL | 20- to 50-fold | 0.25 - 5 mM | [4][5] |
| In vivo (intact cells) | N/A | 0.1 - 2 mM | [8] |
Experimental Procedure
-
Preparation of DST Stock Solution:
-
Equilibrate the vial of DST to room temperature before opening to prevent moisture condensation.[5][9]
-
Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. For example, to make a 25 mM stock solution, dissolve DST in the appropriate volume of solvent.
-
Note: Do not prepare aqueous stock solutions of DST as the NHS esters are susceptible to hydrolysis.[10]
-
-
Crosslinking Reaction:
-
Ensure your protein sample is in an amine-free buffer (e.g., PBS or HEPES) at a pH between 7.2 and 8.5.[5][6][7] If the buffer contains primary amines like Tris or glycine, they must be removed by dialysis or buffer exchange.[5]
-
Add the calculated amount of DST stock solution to the protein sample while gently vortexing.
-
Incubate the reaction mixture. The incubation time and temperature can be optimized.
-
| Condition | Time | Reference |
| Room Temperature | 30 - 60 minutes | [5][9][11] |
| On Ice (4°C) | 2 - 3 hours | [5][6][9] |
| In vivo (37°C) | 30 minutes | [8] |
-
Quenching the Reaction:
-
Analysis of Crosslinked Products:
-
The crosslinked protein sample is now ready for downstream applications such as SDS-PAGE analysis, co-immunoprecipitation, or mass spectrometry.
-
For SDS-PAGE analysis, the formation of higher molecular weight bands corresponding to crosslinked complexes indicates a successful reaction.
-
-
Cleavage of Crosslinks (Optional):
-
To cleave the DST crosslinks, incubate the sample with 15-50 mM sodium meta-periodate. The exact concentration and incubation time should be optimized.
-
Following cleavage, the interacting proteins will be dissociated and can be analyzed individually.
-
Application in Signaling Pathway Analysis: Epidermal Growth Factor Receptor (EGFR) Signaling
DST crosslinking can be employed to study the dynamic protein interactions within signaling pathways, such as the EGFR signaling cascade. Upon binding of its ligand, EGF, the EGFR dimerizes and initiates a phosphorylation cascade that involves numerous transient interactions with downstream effector proteins.
In this pathway, the interaction between the activated EGFR and the adaptor protein Grb2 is a critical and often transient step. Using DST, researchers can crosslink EGFR to Grb2 within the cell, allowing for the stable co-immunoprecipitation of the complex and subsequent confirmation of the interaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low crosslinking efficiency | - Inactive DST (hydrolyzed).- Presence of primary amines in the buffer.- Suboptimal DST concentration.- Insufficient incubation time. | - Use fresh, anhydrous DMSO/DMF for stock solution.- Ensure the reaction buffer is amine-free (e.g., PBS, HEPES).- Perform a titration of DST concentration.- Increase incubation time or perform at room temperature instead of on ice. |
| Excessive protein aggregation/precipitation | - DST concentration is too high. | - Reduce the molar excess of DST.- Optimize the crosslinking time and temperature. |
| Antibody fails to recognize crosslinked protein | - The epitope for the antibody is blocked by the crosslinker. | - Use a different antibody targeting a different epitope.- Consider using a polyclonal antibody. |
| Inefficient cleavage of crosslinks | - Insufficient concentration of sodium periodate.- Inadequate incubation time for cleavage. | - Increase the concentration of sodium periodate.- Increase the cleavage incubation time. |
By following this guide, researchers new to protein crosslinking can effectively utilize this compound to explore and characterize protein-protein interactions, leading to a deeper understanding of complex biological processes.
References
- 1. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DST Crosslinker 100 mg (CAS 62069-75-4) - this compound (DST) - ProteoChem [proteochem.com]
- 3. paint.org [paint.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. store.sangon.com [store.sangon.com]
- 6. fgsc.net [fgsc.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. proteochem.com [proteochem.com]
- 11. What Are the Specific Steps for DSS Protein Crosslinking? | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols for Drug Sensitivity Testing (DST) in Cell Lysate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drug Sensitivity Testing (DST) is a critical component of preclinical drug development, enabling the assessment of a compound's efficacy against specific cellular targets. While traditionally performed on whole cells, DST using cell lysates offers a powerful alternative for high-throughput screening and mechanistic studies.[1][2][3] By directly accessing the intracellular environment, lysate-based assays can provide rapid and cost-effective insights into a drug's interaction with its target proteins and downstream signaling pathways, bypassing the complexities of cell membrane permeability and efflux pumps.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for conducting DST in cell lysates.
Advantages of Using Cell Lysates for DST
-
Direct Target Access: Bypasses the cell membrane, allowing for the direct assessment of a drug's effect on intracellular targets.[4]
-
High-Throughput Screening (HTS) Compatibility: Cell-free systems are amenable to automation and miniaturization, making them ideal for screening large compound libraries.[6][7]
-
Mechanistic Insights: Facilitates the study of specific enzyme activities, protein-protein interactions, and signaling pathway modulation in a controlled environment.[1][3]
-
Cost-Effectiveness: Can be more economical than cell-based assays, particularly for large-scale screens, by reducing the need for extensive cell culture.[4]
-
Versatility: Lysates can be used in a variety of assay formats, including those based on fluorescence, luminescence, and immunological detection.[1][4]
Experimental Workflow
The general workflow for performing Drug Sensitivity Testing in cell lysate involves several key stages, from sample preparation to data analysis.
Detailed Protocols
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of whole-cell lysates suitable for various DST assays. The choice of lysis buffer is critical and should be optimized based on the target protein and downstream application.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
-
Sonicator (optional)
Procedure for Adherent Cells:
-
Grow cells to the desired confluency (typically 70-90%) in a culture dish.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors (e.g., 500 µL for a 10 cm dish).
-
Incubate the dish on ice for 5-10 minutes.
-
Using a pre-chilled cell scraper, scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate gently and incubate on ice for an additional 20-30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (the cell lysate) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The lysate can be used immediately or aliquoted and stored at -80°C for future use.[9]
Procedure for Suspension Cells:
-
Collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.
-
Follow steps 6-10 from the adherent cell protocol.
Protocol 2: Drug Sensitivity Assay using a Biochemical Readout
This protocol provides a general framework for assessing the inhibitory effect of a drug on a specific enzyme or signaling pathway in the cell lysate. The example focuses on a kinase activity assay, but the principle can be adapted for other enzyme classes or protein-protein interactions.
Materials:
-
Prepared cell lysate with known protein concentration
-
Test compounds (drugs) at various concentrations
-
Assay buffer specific to the target enzyme/pathway
-
Substrate for the target enzyme (e.g., a peptide that can be phosphorylated)
-
Detection reagent (e.g., antibody against the phosphorylated substrate, or a fluorescent/luminescent readout)
-
96-well or 384-well microplate
-
Plate reader capable of detecting the signal (e.g., fluorescence, luminescence, absorbance)
Procedure:
-
Prepare Drug Dilutions: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in the assay buffer to the final desired concentrations. It is advisable to perform a trial experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the approximate sensitivity range.[10][11]
-
Assay Plate Setup:
-
Add a fixed amount of cell lysate to each well of the microplate. The optimal amount of lysate should be determined empirically to ensure the signal is within the linear range of the assay.
-
Add the diluted test compounds to the respective wells. Include vehicle-only controls (e.g., DMSO) and positive/negative controls.
-
Add the substrate to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at the optimal temperature and for a sufficient duration for the enzymatic reaction to occur. This should be determined during assay optimization.
-
Signal Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader at the appropriate wavelength or setting.
Data Presentation and Analysis
Quantitative data from DST experiments should be summarized in a clear and structured format to facilitate comparison and interpretation. A common method is to present the results in a table showing the half-maximal inhibitory concentration (IC50) values for each drug against different cell lines or conditions.
Table 1: Example of IC50 Values for EGFR Inhibitors in A549 Cell Lysate
| Compound | Target | Assay Type | IC50 (nM) |
| Gefitinib | EGFR | Kinase Activity Assay | 85 |
| Erlotinib | EGFR | Kinase Activity Assay | 110 |
| Afatinib | EGFR/HER2 | Kinase Activity Assay | 25 |
| Control Drug X | Other Kinase | Kinase Activity Assay | >10,000 |
Data are illustrative and based on typical results for these compounds.
The IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a drug's potency.[12][13] It is typically calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.[14]
Visualization of a Key Signaling Pathway: EGFR Signaling
Cell lysates are frequently used to study the effects of drugs on specific signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers.[15][16][17]
Conclusion
Drug Sensitivity Testing in cell lysates is a valuable tool in the drug discovery pipeline, offering a direct and efficient method for evaluating compound efficacy and elucidating mechanisms of action.[3][18] By following standardized protocols for lysate preparation and assay execution, researchers can generate robust and reproducible data to guide lead optimization and candidate selection. The ability to probe specific molecular interactions and signaling pathways in a controlled, cell-free environment provides a powerful complement to traditional cell-based screening methods.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 3. Cell Lysates: Composition, Properties, and Preparation - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. longdom.org [longdom.org]
- 6. Biochemical Assays | Evotec [evotec.com]
- 7. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. everestbiotech.com [everestbiotech.com]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azurebiosystems.com [azurebiosystems.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optimizing drug sensitivity assays in patient-derived tumor organoids: a comparison of IC50 estimation methods and experimental parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Intracellular Protein–Drug Interactions Probed by Direct Mass Spectrometry of Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Protein Crosslinking with Disuccinimidyl Tartrate (DST): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Disuccinimidyl tartrate (DST), a homobifunctional, cleavable crosslinking reagent. DST is a valuable tool for studying protein-protein interactions, stabilizing protein complexes, and conjugating molecules in drug development applications. Its N-hydroxysuccinimide (NHS) ester groups react with primary amines on proteins, such as those on lysine residues and the N-terminus, to form stable amide bonds. A key feature of DST is its central tartrate spacer arm, which contains a cis-diol that can be cleaved with sodium meta-periodate, allowing for the dissociation of crosslinked complexes when desired.[1][2][3][4]
The optimal concentration of DST for effective crosslinking is critical and highly dependent on the specific application, the concentration of the target protein, and the complexity of the protein sample. Empirical determination of the ideal DST concentration is therefore essential to maximize crosslinking efficiency while minimizing non-specific interactions and the formation of large, insoluble aggregates.[5]
Data Presentation: Recommended Starting Conditions for NHS-Ester Crosslinkers
While the optimal concentration for DST must be determined experimentally, the following table summarizes typical starting concentrations and conditions for similar homobifunctional NHS-ester crosslinkers. This data can serve as a valuable reference point for designing your DST crosslinking experiments.
| Parameter | Disuccinimidyl suberate (DSS) | Dithiobis(succinimidyl propionate) (DSP) | Disuccinimidyl glutarate (DSG) | Recommended Starting Range for DST |
| Final Crosslinker Concentration | 0.5 - 5 mM[6] | 0.5 - 5 mM[7] (intracellular: ~2 mM[7]) | 10 - 20 mM stock solution added to achieve a 10 to 20-fold molar excess over the protein[8] | 0.25 - 5 mM or 10 - 50-fold molar excess over protein |
| Molar Excess (Crosslinker:Protein) | 20-fold[6] | 20-fold[7] | 10 to 20-fold[8] | 10 to 500-fold |
| Reaction Buffer | Amine-free (e.g., 25 mM Sodium Phosphate, pH 7.4)[6] | Amine-free (e.g., 25 mM Sodium Phosphate, pH 7.4)[7] | Amine-free (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0-8.0)[8] | Amine-free buffers (e.g., PBS, HEPES, Borate) pH 7.2-8.5 [9] |
| Reaction Time | 45-60 min at RT; 2-3 hours on ice[6] | 30-45 min at RT; 2-3 hours on ice[7] | 45 min at RT; 3 hours at 4°C[8] | 30 min - 2 hours at RT or 2 - 4 hours at 4°C [9] |
| Quenching Reagent | 25 - 200 mM Tris, pH 7.4[6] | 25 - 200 mM Tris, pH 7.4[7] | 10 - 25 mM Glycine or Tris[8] | 20 - 50 mM Tris or Glycine |
| Quenching Time | 10-15 min at RT[6] | 10-15 min at RT[7] | 20 min at RT[8] | 15 - 30 min at RT |
Experimental Protocols
Protocol 1: Optimization of DST Concentration for Protein Crosslinking
This protocol outlines a general procedure for determining the optimal DST concentration for crosslinking a purified protein or protein complex.
Materials:
-
This compound (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
-
Dialysis or desalting columns
Procedure:
-
Equilibrate Reagents: Allow the vial of DST to warm to room temperature before opening to prevent moisture condensation.[6][7][8]
-
Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to prepare a 10-50 mM stock solution. For example, to prepare a 25 mM stock solution, dissolve 8.6 mg of DST in 1 mL of anhydrous DMSO.
-
Set up Trial Reactions: In separate microcentrifuge tubes, prepare a series of reactions with varying final DST concentrations. It is recommended to test a range of molar excesses of DST to protein (e.g., 10:1, 25:1, 50:1, 100:1, 250:1, 500:1). For a protein at 1 mg/mL (e.g., 20 µM for a 50 kDa protein), a 50-fold molar excess would correspond to a final DST concentration of 1 mM.
-
Initiate Crosslinking: Add the appropriate volume of the DST stock solution to each protein sample and mix gently.
-
Incubate: Incubate the reactions for 30-60 minutes at room temperature or 2-4 hours at 4°C. The optimal time may need to be determined empirically.
-
Quench the Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction). Incubate for 15-30 minutes at room temperature.[6][7][8]
-
Analyze the Results: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species. The optimal DST concentration will show a clear shift in the protein band to a higher molecular weight, indicating successful crosslinking, with minimal formation of very large, insoluble aggregates that may not enter the gel.
-
Remove Excess Reagents (Optional): If necessary, remove unreacted or quenched crosslinker by dialysis or using a desalting column.
Protocol 2: In-situ Crosslinking of Proteins in Live Cells
This protocol provides a general method for crosslinking proteins within a cellular context. DST is membrane-permeable, making it suitable for intracellular crosslinking.
Materials:
-
Adherent or suspension cells
-
Phosphate Buffered Saline (PBS), pre-warmed to 37°C
-
DST
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
Adherent cells: Wash the cells twice with pre-warmed, amine-free buffer like PBS.
-
Suspension cells: Pellet the cells by centrifugation, wash twice with pre-warmed PBS, and resuspend in PBS.
-
-
Prepare DST Solution: Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. Dilute this stock solution in pre-warmed PBS to the desired final concentration (a starting concentration of 1-2 mM is recommended for optimization).[7]
-
Crosslinking: Add the DST-containing PBS to the cells and incubate for 30 minutes at 37°C.[5] The incubation time can be optimized.
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Cell Lysis:
-
Adherent cells: Aspirate the quenching solution and lyse the cells directly on the plate with an appropriate lysis buffer.
-
Suspension cells: Pellet the cells, remove the supernatant, and resuspend in lysis buffer.
-
-
Analysis: The cell lysate containing the crosslinked protein complexes is now ready for downstream applications such as immunoprecipitation and western blotting.
Mandatory Visualizations
Caption: Workflow for optimizing DST crosslinking concentration.
Caption: Reaction of DST's NHS-ester with a primary amine on a protein.
References
- 1. medkoo.com [medkoo.com]
- 2. DST Crosslinker 100 mg (CAS 62069-75-4) - this compound (DST) - ProteoChem [proteochem.com]
- 3. covachem.com [covachem.com]
- 4. cephamls.com [cephamls.com]
- 5. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteochem.com [proteochem.com]
- 7. proteochem.com [proteochem.com]
- 8. covachem.com [covachem.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Unveiling Protein Interactions and Structures: Application of Disuccinimidyl Tartrate (DST) in Mass Spectrometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and defining protein structures. Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive cross-linking agent that offers unique advantages for these applications. Its N-hydroxysuccinimide (NHS) esters at both ends of a 6.4 Å spacer arm efficiently react with primary amines, such as the side chains of lysine residues and protein N-termini, forming stable covalent bonds.[1][2] A key feature of DST is its central tartrate group, which contains a cis-diol that can be specifically cleaved by periodate oxidation.[1][3] This cleavability is particularly advantageous for mass spectrometry-based analysis as it simplifies the identification of cross-linked peptides without disturbing native disulfide bonds within proteins.[3] DST is a membrane-permeable reagent, making it suitable for both in vitro and in vivo cross-linking studies.[1]
This document provides detailed application notes and protocols for the use of this compound in conjunction with mass spectrometry for the analysis of protein interactions and structure.
Data Presentation
The choice of cross-linker can significantly impact the number and type of identified cross-links. The following table summarizes a comparative analysis of cross-links identified in the protein ubiquitin using DST and two other common NHS-ester-based cross-linkers, Disuccinimidyl suberate (DSS) and Disuccinimidyl glutarate (DSG).[4]
| Cross-linker | Spacer Arm Length (Å) | Number of Identified Intra-molecular Cross-links in Ubiquitin |
| This compound (DST) | 6.4 | 2 |
| Disuccinimidyl glutarate (DSG) | 7.5 | 3 |
| Disuccinimidyl suberate (DSS) | 11.4 | 3 |
Table 1: Comparison of the number of identified intramolecular cross-links in ubiquitin using different NHS-ester cross-linkers. Data extracted from a top-down approach using Fourier transform mass spectrometry.[4]
Experimental Protocols
Protocol 1: In Vitro Protein Cross-linking with DST
This protocol outlines the general procedure for cross-linking a purified protein or protein complex in solution using DST.
Materials:
-
This compound (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7-9)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Reaction tubes
Procedure:
-
Prepare DST Stock Solution: Immediately before use, dissolve DST in anhydrous DMSO or DMF to a final concentration of 10-25 mM.[1] Vortex briefly to ensure complete dissolution.
-
Cross-linking Reaction: Add the DST stock solution to the protein sample to achieve a final DST concentration of 0.5-5 mM. The optimal molar excess of cross-linker to protein may need to be determined empirically but a 20-50 fold molar excess is a good starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice may help to preserve the stability of sensitive protein complexes.
-
Quenching: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted DST.
-
Sample Preparation for Mass Spectrometry: Proceed with protein denaturation, reduction, alkylation, and enzymatic digestion (e.g., with trypsin) according to standard proteomics protocols.
Protocol 2: Periodate Cleavage of DST Cross-links
This protocol describes the cleavage of the tartrate group within DST cross-linked peptides.
Materials:
-
DST cross-linked and digested peptide sample
-
Sodium meta-periodate (NaIO₄) solution (e.g., 15-50 mM in an appropriate buffer)
-
Reaction tubes
Procedure:
-
Prepare Periodate Solution: Prepare a fresh solution of sodium meta-periodate in a buffer compatible with mass spectrometry analysis (e.g., 50 mM sodium acetate, pH 5.5). A final concentration of 15 mM is often sufficient for cleavage.[3]
-
Cleavage Reaction: Add the sodium meta-periodate solution to the peptide sample.
-
Incubation: Incubate the reaction for 5-10 minutes at room temperature.
-
Quenching (Optional): The reaction can be quenched by the addition of ethylene glycol.
-
Sample Desalting: Desalt the cleaved peptide sample using a suitable method (e.g., C18 spin columns) prior to mass spectrometry analysis.
Protocol 3: Enrichment of Cross-linked Peptides by Size-Exclusion Chromatography (SEC)
Cross-linked peptides are generally larger than linear peptides, allowing for their enrichment using size-exclusion chromatography.
Materials:
-
Digested peptide mixture containing DST cross-links
-
SEC column suitable for peptide separation
-
HPLC system
-
SEC mobile phase (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid in water)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject the digested peptide mixture onto the SEC column.
-
Fractionation: Elute the peptides isocratically and collect fractions. Earlier eluting fractions will be enriched in larger, cross-linked peptides.
-
Analysis: Analyze the collected fractions by mass spectrometry to identify the fractions containing the highest abundance of cross-linked peptides.
-
Pooling and Further Analysis: Pool the enriched fractions and proceed with further analysis, such as periodate cleavage and/or direct mass spectrometry analysis.
Mandatory Visualization
Caption: General experimental workflow for XL-MS using DST.
Caption: Using DST to map interactions within a signaling pathway.
Application Examples
Structural Analysis of the Desmin Protofilament
DST has been successfully employed to probe the structure of the desmin protofilament, a key component of intermediate filaments in muscle cells. By cross-linking desmin filaments with DST and analyzing the resulting cross-linked peptides by mass spectrometry, researchers were able to identify specific lysine residues in close proximity. These distance constraints provided valuable information on the relative arrangement of the coiled-coil domains within the protofilament, contributing to a more detailed structural model.[2]
Comparative Analysis of Ubiquitin Structure
A top-down mass spectrometry approach utilized a series of homobifunctional cross-linkers, including DST, DSS, and DSG, to probe the structure of ubiquitin. The number of identified intramolecular cross-links varied with the spacer arm length of the cross-linker, providing insights into the flexibility of the protein and the spatial proximity of its lysine residues. This study highlights the utility of using a panel of cross-linkers with different lengths to gain more comprehensive structural information.[4]
Data Analysis Software
The identification of cross-linked peptides from complex mass spectrometry data requires specialized software. Several academic and commercial software packages are available for this purpose. These programs typically allow for the definition of the cross-linker chemistry, including its mass and reactive groups, and employ sophisticated algorithms to identify both intra- and inter-molecular cross-links. Commonly used software includes:
-
pLink: A popular tool for the identification of cross-linked peptides.
-
XlinkX: A software integrated into the Proteome Discoverer platform (Thermo Fisher Scientific).
-
StavroX and MeroX: Open-source software for the analysis of cross-linking data.
-
MaxLynx: A cross-linking search engine integrated into the MaxQuant environment.
Conclusion
This compound is a valuable tool for researchers in proteomics and drug development. Its amine-reactivity, defined spacer arm, and, most importantly, its periodate-cleavable nature make it a versatile reagent for studying protein-protein interactions and elucidating protein structure by mass spectrometry. The protocols and application examples provided here offer a guide for the successful implementation of DST in XL-MS workflows, enabling the generation of valuable structural and interaction data for a wide range of biological systems.
References
- 1. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing Akt-inhibitor interaction by chemical cross-linking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Sample Preparation with Disuccinimidyl Tartrate for SDS-PAGE Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive crosslinking agent widely used to study protein-protein interactions, protein complex topology, and receptor-ligand binding. Its two N-hydroxysuccinimide (NHS) esters readily react with primary amines (e.g., the side chains of lysine residues and the N-termini of polypeptides) to form stable amide bonds. DST is a valuable tool for sample preparation prior to Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) analysis, as it covalently captures protein interactions, allowing for their visualization as higher molecular weight bands. A key feature of DST is its central tartrate group, which contains a diol that can be cleaved by periodate, enabling the reversal of crosslinks for further analysis. This document provides detailed application notes and protocols for the effective use of DST in preparing samples for SDS-PAGE.
Chemical Properties and Reaction Mechanism
DST is a membrane-permeable crosslinker, making it suitable for both intracellular and extracellular crosslinking studies. It has a relatively short spacer arm of approximately 6.4 Å. The crosslinking reaction is most efficient at a pH range of 7-9.
Caption: Chemical structure of DST and its reaction with primary amines on proteins.
Quantitative Data for DST Crosslinking
The optimal conditions for DST crosslinking can vary depending on the specific proteins and their concentrations. The following tables provide recommended starting points for optimization.
Table 1: Recommended DST Concentrations and Molar Ratios
| Parameter | In-Solution Crosslinking | In-Cell Crosslinking |
| Protein Concentration | > 5 mg/mL | N/A |
| < 5 mg/mL | N/A | |
| DST to Protein Molar Excess | 10-fold | N/A |
| 20- to 50-fold | N/A | |
| Final DST Concentration | 0.25 - 5 mM | 1 - 5 mM |
Table 2: Reaction and Quenching Conditions
| Parameter | Condition |
| Reaction Buffer | Phosphate, HEPES, Bicarbonate/Carbonate, or Borate buffers (pH 7-9) |
| Avoid buffers with primary amines (e.g., Tris, Glycine) | |
| Reaction Temperature & Time | Room Temperature for 30 minutes OR |
| On ice for 2 hours | |
| Quenching Reagent | 1 M Tris or Glycine, pH 7.5 |
| Final Quenching Concentration | 20 - 50 mM |
| Quenching Time | 15 minutes at Room Temperature |
Experimental Protocols
Protocol 1: In-Solution Crosslinking of Purified Proteins
This protocol is suitable for studying the interaction between purified proteins in a controlled environment.
Materials:
-
Purified protein samples
-
This compound (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE sample loading buffer
-
Standard SDS-PAGE equipment and reagents
Procedure:
-
Prepare Protein Sample:
-
If the protein sample is in a buffer containing primary amines (e.g., Tris), dialyze it extensively against the Reaction Buffer.
-
Adjust the protein concentration as required.
-
-
Prepare DST Stock Solution:
-
Immediately before use, dissolve DST in anhydrous DMSO or DMF to a concentration of 10-25 mM. Do not store the stock solution as DST is moisture-sensitive and will hydrolyze.
-
-
Crosslinking Reaction:
-
Add the desired molar excess of the DST stock solution to the protein sample.
-
Incubate the reaction mixture at room temperature for 30 minutes or on ice for 2 hours.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted DST.
-
-
Prepare for SDS-PAGE:
-
Add an appropriate volume of SDS-PAGE sample loading buffer to the crosslinked sample.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE Analysis:
-
Load the prepared sample onto an SDS-PAGE gel along with a non-crosslinked control and a molecular weight marker.
-
Run the gel according to standard procedures.
-
Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue or silver stain). Crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked control.
-
Protocol 2: In-Situ Crosslinking of Proteins in Living Cells
This protocol is designed to capture protein interactions within their native cellular environment.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Phosphate Buffered Saline (PBS), ice-cold
-
This compound (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 in PBS)
-
Cell lysis buffer (RIPA or other suitable buffer)
-
Protease inhibitors
-
SDS-PAGE sample loading buffer
-
Standard cell culture and SDS-PAGE equipment
Procedure:
-
Cell Preparation:
-
For adherent cells, grow them to the desired confluency in culture plates.
-
For suspension cells, harvest and wash them.
-
Wash the cells twice with ice-cold PBS to remove any amine-containing culture medium.
-
-
Prepare DST Working Solution:
-
Immediately before use, prepare a working solution of DST in PBS from a freshly prepared stock in DMSO or DMF. The final concentration should typically be between 1-5 mM.
-
-
Crosslinking Reaction:
-
Aspirate the final PBS wash and add the DST working solution to the cells.
-
Incubate at room temperature for 30 minutes or on ice for 2 hours.
-
-
Quench Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Aspirate the quenching solution and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease inhibitors.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
-
Prepare for SDS-PAGE:
-
Determine the protein concentration of the supernatant.
-
Mix an appropriate amount of the cell lysate with SDS-PAGE sample loading buffer.
-
Heat the sample at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE Analysis:
-
Load the prepared sample onto an SDS-PAGE gel, including a non-crosslinked control and a molecular weight marker.
-
Analyze the results as described in Protocol 1.
-
Experimental Workflow
Caption: A typical experimental workflow for DST crosslinking and SDS-PAGE analysis.
Application Example: Studying Epidermal Growth Factor Receptor (EGFR) Dimerization
DST can be a powerful tool to investigate the dimerization of cell surface receptors, a critical step in many signaling pathways. For instance, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) induces receptor dimerization, which in turn activates downstream signaling cascades that regulate cell growth and proliferation.[1][2] While some studies have utilized other crosslinkers like BS3 for this purpose, the membrane-permeable nature of DST also allows for the study of intracellular receptor dynamics.[1]
Caption: Use of DST to study EGF-induced EGFR dimerization.
By treating cells with EGF to stimulate receptor dimerization and then adding DST, the transient EGFR dimers can be covalently crosslinked. Subsequent cell lysis and SDS-PAGE analysis will reveal a higher molecular weight band corresponding to the crosslinked EGFR dimer in the EGF-treated, DST-crosslinked sample, which would be absent or significantly reduced in control samples (e.g., no EGF or no DST). This provides direct evidence of ligand-induced receptor dimerization in a cellular context.
References
Unveiling Protein Architectures: Disuccinimidyl Tartrate in Structural Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable cross-linking agent that has become an invaluable tool in the field of structural biology. Its defined spacer arm and cleavable nature allow for the precise mapping of protein-protein interactions and the elucidation of protein complex architectures. These application notes provide a comprehensive overview of the utility of DST, including detailed experimental protocols for protein cross-linking, mass spectrometry analysis, and data interpretation.
Introduction to this compound (DST)
This compound is a chemical cross-linker that covalently bridges primary amino groups (e.g., on lysine residues and N-termini of proteins) that are in close proximity. Its key features make it particularly well-suited for structural biology applications:
-
Homobifunctional: DST possesses two identical N-hydroxysuccinimide (NHS) esters, enabling the linkage of two primary amines.
-
Amine-Reactivity: The NHS esters react efficiently with primary amines in a pH range of 7-9 to form stable amide bonds.
-
Defined Spacer Arm: The tartrate moiety provides a rigid spacer arm of approximately 6.4 Å, which provides a defined distance constraint for structural modeling.
-
Periodate Cleavability: The central diol in the tartrate group can be specifically cleaved by sodium meta-periodate, facilitating the analysis of cross-linked products by mass spectrometry.
These properties allow DST to "capture" transient or weak protein-protein interactions and to provide distance constraints that are crucial for the computational modeling of protein and protein complex structures.
Chemical and Physical Properties of DST
A clear understanding of the physicochemical properties of DST is essential for its effective use in cross-linking experiments.
| Property | Value | Reference |
| Synonyms | Disuccinimidyl L-tartrate, Tartaric acid bis(N-hydroxysuccinimide ester) | |
| Molecular Formula | C₁₂H₁₂N₂O₁₀ | |
| Molecular Weight | 344.23 g/mol | [1] |
| Spacer Arm Length | ~6.4 Å | |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1] |
| Reactivity | Primary amines (-NH₂) | [1] |
| Cleavage Reagent | Sodium meta-periodate (NaIO₄) | [1][2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF); sparingly soluble in aqueous buffers. | |
| Appearance | White to off-white solid | [1] |
Applications in Structural Biology
DST has been instrumental in a variety of structural biology investigations, including:
-
Mapping Protein-Protein Interaction Interfaces: By identifying which lysine residues are cross-linked, the specific regions of interaction between two or more proteins can be determined.
-
Determining the Quaternary Structure of Protein Complexes: DST can be used to establish the arrangement of subunits within a multi-protein complex. For example, it has been used to define the relative positions of coiled coils in desmin protofilaments[3].
-
Probing Conformational Changes in Proteins: Changes in cross-linking patterns upon ligand binding or other perturbations can reveal dynamic changes in protein structure.
-
Validating and Refining Computational Models: The distance constraints obtained from DST cross-linking can be used to validate or refine computationally generated models of protein structures and complexes.
Experimental Protocols
General Protein Cross-Linking Protocol with DST
This protocol provides a general guideline for cross-linking proteins in solution. Optimal conditions may vary depending on the specific proteins and their concentrations.
Materials:
-
This compound (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Protein sample in a non-amine-containing buffer (e.g., HEPES, PBS, or carbonate/bicarbonate buffer, pH 7.2-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Sodium meta-periodate (NaIO₄) solution (for cleavage)
Procedure:
-
Sample Preparation:
-
Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).
-
Equilibrate the protein sample to the desired reaction temperature (room temperature or 4°C).
-
-
DST Stock Solution Preparation:
-
Immediately before use, prepare a stock solution of DST in anhydrous DMSO or DMF. A typical stock concentration is 10-50 mM. DST is moisture-sensitive, so it is crucial to use anhydrous solvent and prepare the solution fresh.
-
-
Cross-Linking Reaction:
-
Add the DST stock solution to the protein sample to achieve the desired final concentration. The optimal molar excess of DST to protein needs to be determined empirically but a good starting point is a 20- to 50-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C. Longer incubation times at lower temperatures can help to minimize non-specific reactions.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM (e.g., add Tris-HCl to a final concentration of 50 mM).
-
Incubate for 15-30 minutes at room temperature to quench any unreacted DST.
-
-
Analysis of Cross-Linked Products:
-
The cross-linked sample can be analyzed by SDS-PAGE to visualize the formation of higher molecular weight species.
-
For mass spectrometry analysis, proceed to the sample preparation protocol below.
-
Protocol for Cleavage of DST Cross-Links
Materials:
-
Cross-linked protein sample
-
Sodium meta-periodate (NaIO₄) solution (e.g., 50 mM in water)
-
Quenching solution for periodate (e.g., 1 M glycerol or ethylene glycol)
Procedure:
-
Cleavage Reaction:
-
To the cross-linked protein sample, add sodium meta-periodate to a final concentration of 15-20 mM.
-
Incubate the reaction for 10-30 minutes at room temperature in the dark.
-
-
Quenching the Cleavage Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to consume any excess periodate.
-
Incubate for 5-10 minutes at room temperature.
-
-
Analysis:
-
The cleaved sample can be analyzed by SDS-PAGE under reducing conditions to confirm the cleavage of cross-links.
-
Sample Preparation for Mass Spectrometry Analysis
Procedure:
-
Protein Denaturation and Reduction:
-
Denature the cross-linked (or cleaved) protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
-
Alkylation:
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add a protease, such as trypsin, at a 1:50 to 1:100 (protease:protein, w/w) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis Workflow for XL-MS
The identification of cross-linked peptides from complex MS/MS data requires specialized software.
Caption: Workflow for a typical cross-linking mass spectrometry (XL-MS) experiment.
Specialized search algorithms are employed to identify the spectra of cross-linked peptides. These programs consider the mass of the cross-linker and search for pairs of peptides that are covalently linked. Popular software packages for analyzing cross-linking data include pLink, MeroX, and xQuest. The output of these programs is a list of identified cross-linked residues, which can then be used as distance constraints in structural modeling software.
Quantitative Data Summary
The efficiency of cross-linking is dependent on several factors. The following table provides a summary of typical starting parameters for optimization.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 0.1 - 2.0 mg/mL | Higher concentrations favor intermolecular cross-linking. |
| DST:Protein Molar Ratio | 10:1 to 100:1 | Needs to be optimized to avoid excessive modification and aggregation. |
| Reaction pH | 7.0 - 8.5 | NHS ester hydrolysis increases at higher pH. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can reduce non-specific reactions. |
| Reaction Time | 30 min - 4 hours | Dependent on temperature and reagent concentrations. |
| Quencher Concentration | 20 - 50 mM | Sufficient to stop the reaction completely. |
| NaIO₄ Concentration (Cleavage) | 15 - 20 mM |
Logical Workflow for a Structural Biology Project Using DST
Caption: A logical workflow for a structural biology project utilizing DST.
Conclusion
This compound is a powerful reagent for probing protein structure and interactions. Its defined spacer arm and cleavability make it a versatile tool for generating valuable distance constraints for structural modeling. By following the detailed protocols and workflows outlined in these application notes, researchers can effectively employ DST to gain deeper insights into the complex world of protein architecture.
References
Application Notes and Protocols for In Vivo Crosslinking with Disuccinimidyl Tartrate (DST)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic cellular environment, proteins orchestrate a complex network of interactions that govern virtually all biological processes. Many of these protein-protein interactions (PPIs) are transient and of low affinity, making them challenging to study using traditional biochemical methods. In vivo crosslinking has emerged as a powerful technique to capture these fleeting interactions within their native cellular context. Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinking agent that has proven to be a valuable tool for these studies. Its membrane permeability allows it to efficiently penetrate living cells and covalently stabilize protein complexes. The incorporated tartrate moiety contains a cis-diol that can be cleaved with sodium periodate, enabling the subsequent analysis of the crosslinked proteins by techniques such as mass spectrometry.
This document provides detailed application notes and protocols for performing in vivo crosslinking using this compound.
Properties of this compound (DST)
| Property | Description |
| Chemical Name | This compound |
| Molecular Weight | 344.23 g/mol |
| Spacer Arm Length | 6.4 Å |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters at both ends |
| Target Specificity | Primary amines (lysine residues and N-termini of proteins) |
| Cleavability | Cleavable by sodium meta-periodate |
| Solubility | Soluble in organic solvents like DMSO and DMF |
| Cell Permeability | Membrane permeable, suitable for in vivo crosslinking |
Experimental Protocols
General Considerations for In Vivo Crosslinking
Optimizing in vivo crosslinking experiments is critical for success. Several factors can influence the efficiency and specificity of the crosslinking reaction, including crosslinker concentration, incubation time and temperature, and the specific cell type being used. It is highly recommended to perform pilot experiments to determine the optimal conditions for your system.
Protocol 1: In Vivo Crosslinking of Mammalian Cells with DST
This protocol provides a general framework for in vivo crosslinking of adherent or suspension mammalian cells using DST.
Materials:
-
This compound (DST)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitor cocktails
Procedure:
-
Cell Culture: Culture mammalian cells to the desired confluency (typically 70-80% for adherent cells) or density (for suspension cells).
-
Preparation of DST Stock Solution: Immediately before use, prepare a fresh stock solution of DST in anhydrous DMSO. A common stock concentration is 25-50 mM. Note: DST is moisture-sensitive, so ensure DMSO is anhydrous and handle the reagent quickly.
-
Cell Preparation:
-
Adherent Cells: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation, aspirate the supernatant, and wash the cell pellet once with ice-cold PBS.
-
-
Crosslinking Reaction:
-
Resuspend the cells in ice-cold PBS.
-
Add the DST stock solution to the cell suspension to achieve the desired final concentration. A starting point for optimization is typically between 0.5 mM and 2 mM.
-
Incubate the cells for 30 minutes to 1 hour at room temperature or on ice. Incubation on ice can help to slow down cellular processes and reduce non-specific crosslinking.
-
-
Quenching the Reaction:
-
Terminate the crosslinking reaction by adding a quenching buffer. Common quenching agents are Tris or glycine, which contain primary amines that react with and consume the excess DST.
-
Add the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Pellet the quenched cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS to remove residual crosslinker and quenching buffer.
-
Lyse the cells using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.
-
-
Downstream Analysis: The crosslinked cell lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry analysis.
Optimization of Crosslinking Conditions
To achieve optimal results, it is crucial to empirically determine the best crosslinking conditions for your specific experimental system.
| Parameter | Recommended Starting Range | Considerations |
| DST Concentration | 0.25 - 2.0 mM | Higher concentrations can lead to excessive crosslinking and the formation of large, insoluble aggregates. Lower concentrations may not be sufficient to capture transient interactions. |
| Incubation Time | 15 - 60 minutes | Longer incubation times can increase crosslinking efficiency but also the risk of non-specific crosslinking and cellular stress. |
| Incubation Temperature | 4°C to Room Temperature | Lower temperatures (4°C or on ice) can help to preserve cellular structures and reduce the activity of proteases. |
| Quenching Reagent | 20-100 mM Tris or Glycine | Ensure the quenching reagent is added in sufficient excess to completely stop the crosslinking reaction. |
Data Presentation
The following table summarizes typical starting concentrations and incubation times for in vivo crosslinking using NHS-ester based crosslinkers, which can be used as a guide for optimizing DST experiments.
| Crosslinker | Cell Type | Concentration | Incubation Time | Quenching Conditions | Reference |
| DSG | Human neuroblastoma cells | 2 mM | 45 min at RT | Not specified | [1] |
| DSS | HeLa cells | 1 mM | 10 min in PBS | 500 mM Tris, pH 8.0 for 15 min | [2] |
| DSSO | HEK293T cells | 3 mM | 1 h at 4°C | 20 mM quenching buffer for 30 min | [3] |
| DSBSO | K562 cells | 2 mM | 1 h at 37°C | Not specified | [4] |
Mandatory Visualization
Experimental Workflow for In Vivo Crosslinking with DST
References
- 1. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]
- 2. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 3. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
Unveiling Protein-Protein Interaction Networks with Disuccinimidyl Tartrate (DST)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinker that serves as a powerful tool for the structural and functional analysis of proteins and protein complexes. Its defined spacer arm length of 6.4 Å allows for the covalent linkage of interacting amino acid residues, primarily lysines, that are in close proximity. This unique characteristic enables the "freezing" of transient and stable protein-protein interactions (PPIs) within their native cellular context, making DST an invaluable reagent for elucidating the intricate architecture of protein interaction networks. Subsequent analysis by mass spectrometry (MS) allows for the precise identification of crosslinked peptides, providing distance constraints that can be used to model the three-dimensional structure of protein complexes and map interaction interfaces. These insights are critical for understanding cellular signaling pathways and for the development of novel therapeutics.
Data Presentation: Comparative Analysis of Amine-Reactive Crosslinkers
The choice of crosslinking reagent is critical for the successful identification of protein-protein interactions. The following table summarizes the properties of DST in comparison to other commonly used amine-reactive crosslinkers. While direct quantitative comparisons of the number of identified crosslinks can be highly dependent on the specific protein system and experimental conditions, this table provides a basis for selecting the appropriate tool for your research needs.
| Crosslinker | Spacer Arm Length (Å) | Cleavable? | Reactive Groups | Key Features |
| This compound (DST) | 6.4[1] | Yes (Sodium meta-Periodate) | NHS ester | Short, cleavable linker allows for simplified data analysis without disturbing disulfide bonds. |
| Disuccinimidyl Suberate (DSS) | 11.4 | No | NHS ester | Widely used, non-cleavable linker for stable interaction capture.[2] |
| Bis(sulfosuccinimidyl) Suberate (BS3) | 11.4 | No | Sulfo-NHS ester | Water-soluble version of DSS, ideal for cell surface crosslinking. |
| Disuccinimidyl Glutarate (DSG) | 7.7 | No | NHS ester | Shorter, non-cleavable linker for probing closer interactions.[3] |
| Disuccinimidyl Sulfoxide (DSSO) | 10.1 | Yes (MS-cleavable) | NHS ester | MS-cleavable, facilitating identification of crosslinked peptides. |
Experimental Protocols
The following protocols provide a general framework for using DST to identify protein-protein interactions. Optimization of parameters such as protein concentration, crosslinker concentration, and incubation time is recommended for each specific biological system.
In Vitro Crosslinking of Purified Protein Complexes
This protocol is suitable for studying the interactions within a purified protein complex.
Materials:
-
Purified protein complex (0.1-2 mg/mL)
-
Crosslinking Buffer: Phosphate Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0
-
This compound (DST)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Sample buffer for SDS-PAGE
Procedure:
-
Prepare the purified protein complex in the chosen crosslinking buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Immediately before use, prepare a 25 mM stock solution of DST in anhydrous DMSO.
-
Add the DST stock solution to the protein sample to a final concentration of 0.25-2 mM. The optimal concentration should be determined empirically. A 20 to 50-fold molar excess of crosslinker to protein is a good starting point for samples with protein concentrations below 5 mg/mL.[4]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted DST is quenched.
-
Analyze the crosslinked products by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful crosslinking.
-
For mass spectrometry analysis, proceed with in-gel or in-solution digestion of the crosslinked proteins.
In Vivo Crosslinking of Cellular Proteins
This protocol is designed to capture protein interactions within intact cells.
Materials:
-
Cultured cells
-
PBS (Phosphate Buffered Saline)
-
DST
-
Anhydrous DMSO
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Lysis Buffer with protease inhibitors
Procedure:
-
Wash the cultured cells twice with ice-cold PBS to remove any amine-containing media.
-
Resuspend the cells in PBS.
-
Immediately before use, prepare a 25 mM stock solution of DST in anhydrous DMSO.
-
Add the DST stock solution to the cell suspension to a final concentration of 1-5 mM.
-
Incubate for 30 minutes at room temperature.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
Pellet the cells by centrifugation and proceed with cell lysis using a suitable lysis buffer containing protease inhibitors.
-
The resulting lysate containing crosslinked protein complexes can be used for subsequent immunoprecipitation and/or mass spectrometry analysis.
Sample Preparation for Mass Spectrometry
-
Protein Digestion: After crosslinking, the protein sample is typically denatured, reduced, and alkylated, followed by digestion with trypsin.
-
Enrichment of Crosslinked Peptides: Crosslinked peptides are often of low abundance. Enrichment strategies such as size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be employed to enrich for the larger, crosslinked peptides.[5]
-
LC-MS/MS Analysis: The enriched peptide mixture is then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Cleavage of DST: For analysis of DST-crosslinked peptides, the sample can be treated with 15 mM Sodium meta-Periodate to cleave the crosslinker, which can simplify data analysis by separating the two linked peptides.
Visualizations of Workflows and Pathways
Experimental Workflow for DST Crosslinking Mass Spectrometry
Caption: General experimental workflow for identifying protein-protein interactions using DST crosslinking followed by mass spectrometry.
Data Analysis Workflow for Cleavable Crosslinkers
Caption: A typical data analysis pipeline for identifying peptides crosslinked with a cleavable reagent like DST.[6][7]
Example Signaling Pathway: MAPK/EGFR Signaling
While a specific, comprehensive study of the MAPK/EGFR signaling pathway using DST was not identified, this well-characterized pathway serves as an excellent example of the complex protein-protein interaction networks that can be elucidated using chemical crosslinking mass spectrometry. The following diagram illustrates key interactions in this pathway.
Caption: Simplified representation of the MAPK/EGFR signaling pathway, highlighting key protein-protein interactions.[8][9][10]
Example of a Protein Interaction Network: The Desmin Protofilament
DST has been successfully used to define the relative positions of the two antiparallel coiled coils of the desmin protofilament unit.[11] This demonstrates the utility of DST in elucidating the architecture of protein complexes.
Caption: A logical diagram illustrating the use of DST to identify interactions within the desmin protofilament.[11]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. proteochem.com [proteochem.com]
- 3. covachem.com [covachem.com]
- 4. store.sangon.com [store.sangon.com]
- 5. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Real time characterization of the MAPK pathway using native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Early signaling dynamics of the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Quenching Disuccinimidyl Tartrate (DST) Reactions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disuccinimidyl tartrate (DST) is a homobifunctional, amine-reactive, and periodate-cleavable crosslinker widely used in biological research to study protein-protein interactions, stabilize protein complexes, and elucidate the three-dimensional structures of proteins.[1][2][3][4] The N-hydroxysuccinimide (NHS) esters at both ends of the DST molecule react with primary amines on proteins (such as the side chain of lysine residues and the N-terminus) to form stable amide bonds.[1][2][3] A critical step in any crosslinking experiment is the timely and efficient quenching of the reaction to prevent uncontrolled and excessive crosslinking, which can lead to the formation of large, insoluble aggregates and experimental artifacts. This document provides a detailed protocol for effectively quenching DST reactions, ensuring the integrity and validity of experimental results.
Quenching Chemistry
The quenching of DST reactions involves the addition of a reagent containing a primary amine. This quenching agent competes with the primary amines on the target proteins for the reactive NHS esters of the DST molecule.[5][6][7][8] Common quenching agents include Tris(hydroxymethyl)aminomethane (Tris) and glycine. The primary amine of the quenching agent reacts with the unreacted NHS esters, rendering them inert and effectively stopping the crosslinking reaction.
Data Presentation: Comparison of Quenching Reagents
While Tris and glycine are the most common quenching agents for NHS ester reactions, other reagents like hydroxylamine and methylamine have also been evaluated, particularly in the context of tandem mass tag (TMT) labeling, which also utilizes NHS ester chemistry. The choice of quenching reagent can impact the efficiency of stopping the reaction and potentially influence downstream analysis, such as mass spectrometry.
| Quenching Reagent | Typical Concentration | Incubation Time | Notes |
| Tris | 20-100 mM | 15-30 minutes | Commonly used and effective at stopping the NHS ester reaction.[5][6][9][10][11][12][13] |
| Glycine | 20-100 mM | 15-30 minutes | An effective alternative to Tris.[5][12][14] |
| Hydroxylamine | ~0.3-0.4 M | 15-60 minutes | Can also reverse some side reactions, such as O-acylation on serine, threonine, or tyrosine residues.[15][16][17] |
| Methylamine | ~0.4 M | 60 minutes | Shown to be highly efficient in reversing O-acylation side reactions, leading to improved peptide identification in mass spectrometry.[15][16][17] |
Note: The concentrations and incubation times are general recommendations and may require optimization for specific applications.
Experimental Protocols
Protocol 1: Quenching of DST Crosslinking in Solution (e.g., Purified Protein Complexes)
This protocol is suitable for crosslinking experiments with purified proteins in a cell-free system.
Materials:
-
DST crosslinker solution (freshly prepared in an anhydrous organic solvent like DMSO or DMF)
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, bicarbonate)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0 or 1 M glycine
-
Reaction tubes
Procedure:
-
Crosslinking Reaction:
-
Add the freshly prepared DST solution to the protein sample. A common starting point is a 10- to 50-fold molar excess of DST to protein.[6] The final concentration of the crosslinker is typically in the range of 0.25-5 mM.[5][6][11]
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice.[5][6] Reaction times and temperatures may need to be optimized for the specific protein system.
-
-
Quenching Step:
-
Downstream Processing:
-
The quenched reaction mixture is now ready for downstream analysis, such as SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
-
For applications sensitive to the presence of the quenching agent and other small molecules, a desalting or dialysis step is recommended to remove unreacted and quenched crosslinkers.[12]
-
Protocol 2: Quenching of In Vivo DST Crosslinking
This protocol is designed for crosslinking proteins within living cells.
Materials:
-
Cell culture medium
-
Amine-free buffer (e.g., PBS)
-
DST crosslinker solution (freshly prepared in an anhydrous organic solvent like DMSO or DMF)
-
Quenching buffer: 1 M Tris-HCl, pH 7.5-8.0 or 1 M glycine
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Wash the cells twice with ice-cold PBS to remove any amine-containing components from the culture medium.
-
-
Crosslinking Reaction:
-
Add the DST solution to the cells in PBS to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.
-
-
Quenching Step:
-
Cell Lysis and Downstream Analysis:
-
After quenching, harvest the cells by scraping and centrifugation.
-
The cell pellet can then be lysed using an appropriate lysis buffer for subsequent immunoprecipitation and analysis.
-
Mandatory Visualizations
Signaling Pathway: GPCR-Arrestin Interaction Study
Caption: GPCR-Arrestin signaling pathway studied using DST crosslinking.
Experimental Workflow: Crosslinking-Immunoprecipitation (CLIP)
References
- 1. medkoo.com [medkoo.com]
- 2. cephamls.com [cephamls.com]
- 3. DST Crosslinker 100 mg (CAS 62069-75-4) - this compound (DST) - ProteoChem [proteochem.com]
- 4. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. proteochem.com [proteochem.com]
- 11. store.sangon.com [store.sangon.com]
- 12. covachem.com [covachem.com]
- 13. store.sangon.com [store.sangon.com]
- 14. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Solving Disuccinimidyl tartrate solubility issues in aqueous buffers
Welcome to the technical support center for Disuccinimidyl tartrate (DST). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on solving solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Is this compound (DST) soluble in aqueous buffers like PBS?
A1: There is conflicting information regarding the direct solubility of this compound (DST) in aqueous buffers. While some suppliers describe it as water-soluble, it is a non-sulfonated N-hydroxysuccinimide (NHS) ester. As a general rule, non-sulfonated NHS esters have limited solubility in aqueous solutions.[1] To ensure successful and reproducible results, it is strongly recommended to first dissolve DST in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction buffer.[1][2]
The water-soluble analog of DST is Sulfo-DST (Disulfosuccinimidyl Tartrate).[3] The addition of sulfonate groups to the succinimidyl rings significantly increases its hydrophilicity, allowing it to be dissolved directly in aqueous buffers.[3]
Q2: What is the recommended procedure for dissolving DST for use in an aqueous reaction?
A2: The recommended method is a two-step process:
-
Prepare a concentrated stock solution in an organic solvent. Immediately before use, dissolve the DST powder in anhydrous (dry) DMSO or DMF to create a concentrated stock solution (e.g., 10-25 mM).[2] Ensure the solvent is anhydrous to prevent premature hydrolysis of the NHS ester.
-
Add the stock solution to your aqueous buffer. Pipette the desired amount of the DST stock solution into your aqueous reaction buffer containing the protein or other molecules to be crosslinked. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (ideally less than 10%) to avoid affecting your protein's structure and function.
Q3: Why did the solution become cloudy or form a precipitate after I added the DST stock solution to my aqueous buffer?
A3: Precipitation upon addition of a DST/organic solvent stock solution to an aqueous buffer is a common issue and can be caused by several factors:
-
Low Aqueous Solubility: The primary reason is the limited solubility of DST in the aqueous buffer. Even with the use of an organic solvent, if the final concentration of DST in the aqueous buffer is too high, it can precipitate out of solution.
-
Buffer Composition: Certain buffer components can interact with the crosslinker or reduce its solubility. High concentrations of salts in the buffer can sometimes lead to "salting out" of dissolved compounds.
-
Final Organic Solvent Concentration: If the percentage of the organic solvent in the final reaction volume is too high, it can cause precipitation of proteins in your sample. Conversely, if it's too low, the DST may not stay in solution.
Q4: What is the optimal pH for performing a crosslinking reaction with DST?
A4: The optimal pH for DST crosslinking reactions is a balance between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester. The recommended pH range is typically between 7.2 and 8.5.[1]
-
Below pH 7.2: The reaction will be slow as most primary amines on proteins will be protonated and thus less nucleophilic.
-
Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the crosslinking reaction and reduces the efficiency.
Q5: Which buffers should I use for my DST crosslinking experiment, and which should I avoid?
A5: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecules for reaction with the DST.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and bicarbonate/carbonate buffers are all suitable for DST crosslinking reactions.[1]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions and should be avoided. These reagents can be used to quench the reaction after it is complete.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| DST powder will not dissolve in the organic solvent (DMSO/DMF). | The DST may have been exposed to moisture and hydrolyzed. The solvent may not be of a high enough purity (anhydrous). | Use fresh, high-quality DST. Ensure you are using a dry, anhydrous grade of DMSO or DMF. Gentle vortexing may be required. |
| A precipitate forms immediately upon adding the DST/DMSO stock solution to the aqueous buffer. | The final concentration of DST is too high for the aqueous buffer. The buffer conditions are not optimal. | Decrease the final concentration of DST in your reaction. Try adding the DST stock solution dropwise to the aqueous buffer while gently vortexing. Ensure your buffer is within the recommended pH range and does not contain incompatible reagents. |
| The crosslinking reaction is inefficient or has failed. | The DST has hydrolyzed before or during the reaction. The pH of the reaction buffer is too low. The buffer contains primary amines (e.g., Tris, glycine). | Prepare the DST stock solution immediately before use. Do not store DST in solution. Ensure the pH of your reaction buffer is between 7.2 and 8.5. Use an amine-free buffer such as PBS, HEPES, or borate. |
| Loss of protein activity after crosslinking. | The crosslinking has occurred at a site critical for the protein's function. The concentration of the organic solvent is too high. | Try reducing the molar excess of DST in the reaction. Optimize the reaction time and temperature. Ensure the final concentration of DMSO or DMF is as low as possible (ideally <10%). |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
Note: This data is for general NHS esters and provides a guideline for the stability of DST under different pH conditions. The rate of hydrolysis increases with increasing temperature.
Experimental Protocols
Protocol 1: Preparation of a DST Working Solution
Materials:
-
This compound (DST) powder
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Equilibrate the vial of DST powder to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of DST in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 25 mM). For example, to make a 25 mM stock solution of DST (Molecular Weight: 344.2 g/mol ), dissolve 8.6 mg of DST in 1 mL of anhydrous DMSO.
-
Vortex gently until the DST is completely dissolved. This stock solution should be prepared fresh immediately before use. Do not store the stock solution.
-
Add the required volume of the DST stock solution to your protein sample in the reaction buffer to achieve the desired final concentration. For example, to achieve a final concentration of 1 mM DST in a 1 mL reaction, add 40 µL of a 25 mM DST stock solution.
Visualizations
Caption: Experimental workflow for DST crosslinking.
Caption: Troubleshooting logic for DST precipitation.
References
Technical Support Center: Best Practices for Dissolving Disulfiram (DST) in DMSO or DMF
Welcome to the technical support center for dissolving Disulfiram (DST). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for preparing and using DST solutions in your experiments.
Troubleshooting Guides
Issue: Immediate Precipitation of DST Upon Addition to Aqueous Media
-
Question: I dissolved DST in DMSO to make a high-concentration stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
-
Answer: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous solution where it is poorly soluble.[1] To avoid this, a stepwise dilution approach is recommended. Instead of adding the concentrated DMSO stock directly to your media, first, create an intermediate dilution of the stock in pre-warmed (37°C) media. Then, add this intermediate solution to the final volume of your culture medium. It's also crucial to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity to the cells.[1]
Issue: DST Solution Appears Cloudy or Has Particulates After Storage
-
Question: My DST stock solution in DMSO was clear when I prepared it, but now it appears cloudy after storing it at -20°C. Is it still usable?
-
Answer: Cloudiness or the appearance of particulates after storage, especially at low temperatures, can indicate that the compound is coming out of solution. This can be due to the concentration being too high for stable storage at that temperature. Before use, it is recommended to warm the vial to 37°C for 10 minutes and vortex or sonicate it to try and redissolve the compound completely.[2] If the solution does not become clear, it is best to prepare a fresh stock solution. To prevent this, consider preparing stock solutions at a slightly lower concentration and storing them in smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving DST for in vitro experiments?
Both high-purity, anhydrous DMSO (dimethyl sulfoxide) and DMF (dimethylformamide) are effective solvents for dissolving DST.[3][4] The choice between them may depend on the specific requirements of your experiment and your cell type's tolerance.
2. What is the maximum soluble concentration of DST in DMSO and DMF?
The solubility of DST can vary slightly between suppliers, but typical solubilities are provided in the table below.[3][5] It is always recommended to consult the manufacturer's product data sheet for the specific lot you are using.
3. How should I prepare a stock solution of DST?
A general protocol for preparing a 10 mM stock solution in DMSO is as follows:
-
Aseptically weigh the appropriate amount of DST powder.
-
Add the calculated volume of cell culture grade DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate the solution until the DST is completely dissolved.[6] For harder to dissolve compounds, warming the solution to 37°C for a short period can help.[2]
4. How should I store my DST stock solution?
For long-term storage, it is recommended to store DST stock solutions in DMSO at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[6][7] Stock solutions in DMSO can be stable for several months when stored properly.[2] Aqueous solutions of DST are not recommended for storage for more than one day.[4]
5. What is the stability of DST in solution?
The solid form of DST is stable for at least 4 years at room temperature.[4] In DMSO, stock solutions can be stored at -20°C for several months.[2] One study indicated that a 10 mM stock solution in 100% DMSO is stable for up to 3 months when stored at -80°C.[7]
Data Presentation
Table 1: Solubility of Disulfiram (DST) in Common Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Reference(s) |
| DMSO | >12 mg/mL | >40 mM | [2] |
| DMSO | 5 mg/mL | ~16.8 mM | [3][4] |
| DMF | 5 mg/mL | ~16.8 mM | [3][4] |
| Ethanol | >24.2 mg/mL (with sonication) | >81.6 mM | [2] |
| Water | Insoluble | Insoluble | [5] |
Experimental Protocols
Protocol for Preparing a 10 mM DST Stock Solution in DMSO
Materials:
-
Disulfiram (DST) powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of DST required to make a 10 mM stock solution. The molecular weight of DST is 296.54 g/mol .
-
Aseptically weigh the calculated amount of DST powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the DST powder is completely dissolved. If necessary, briefly sonicate the tube or warm it to 37°C to aid dissolution.[2]
-
Once the solution is clear, aliquot it into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6][7]
Mandatory Visualization
Caption: Workflow for DST stock solution preparation and troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Repurposing disulfiram, an alcohol-abuse drug, in neuroblastoma causes KAT2A downregulation and in vivo activity with a water/oil emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Disuccinimidyl Tartrate (DST) Reactions
Welcome to the technical support center for Disuccinimidyl tartrate (DST) reactions. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DST) and what is its primary application?
A1: this compound (DST) is a homobifunctional crosslinking agent.[1][2] It contains two N-hydroxysuccinimide (NHS) ester groups that react with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins.[1][2] Its primary application is to covalently link proteins or other molecules that have accessible primary amines. A key feature of DST is its central tartrate group, which contains a diol that can be cleaved by sodium meta-periodate, allowing for the reversal of the crosslink without disturbing protein disulfide bonds.[2][3][4]
Q2: What is the optimal incubation time for a DST reaction?
A2: The optimal incubation time for a DST reaction is a balance between achieving efficient crosslinking and minimizing the negative effects of the competing hydrolysis reaction. Typically, reactions are incubated for 30 minutes to 2 hours at room temperature or on ice.[5][6] However, the ideal time is highly dependent on factors such as pH, temperature, and the concentration of the protein and crosslinker. A time-course experiment is strongly recommended to determine the optimal incubation time for your specific system.
Q3: What is the competing hydrolysis reaction and why is it important?
A3: The N-hydroxysuccinimide (NHS) esters of DST are susceptible to hydrolysis in aqueous solutions.[7][8][9] This means that water molecules can react with the NHS ester, rendering it inactive and unable to form a stable amide bond with a primary amine. The rate of hydrolysis is significantly influenced by pH, increasing as the pH becomes more alkaline.[10] This hydrolysis reaction competes directly with the desired aminolysis (crosslinking) reaction.[7][8][9] In some cases, the rate of hydrolysis can be much higher than the rate of aminolysis, leading to low crosslinking efficiency.[7][8]
Q4: What is the recommended buffer for DST reactions?
A4: The recommended buffers for DST reactions are amine-free buffers with a pH range of 7.2-8.5, such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[5][10] It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecules for reaction with the DST, thereby quenching the crosslinking reaction.[5]
Q5: How should DST be prepared and stored?
A5: DST is sensitive to moisture.[1] It should be stored at 4°C or -20°C in a desiccated environment.[4][11] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation.[1][5] DST is not readily soluble in aqueous buffers and should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution immediately before use.[1][3] Stock solutions are not recommended for long-term storage due to the hydrolysis of the NHS esters.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Minimal or no crosslinking observed | 1. Hydrolysis of DST: The NHS esters have been hydrolyzed due to moisture or improper storage.[5] 2. Inappropriate Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).[5] 3. Suboptimal Molar Excess: The concentration of DST is too low relative to the target protein. 4. Inaccessible Target Amines: The primary amines on the target protein are not accessible for crosslinking. | 1. Ensure DST is stored properly and allow the vial to warm to room temperature before opening. Prepare the DST stock solution immediately before use in anhydrous DMSO or DMF.[1][5] 2. Use an amine-free buffer such as PBS, HEPES, or borate buffer at a pH between 7.2 and 8.5.[10] 3. Optimize the molar excess of DST. A 20- to 50-fold molar excess is a good starting point for protein concentrations below 5 mg/mL.[6] 4. Consider denaturing the protein (if the native structure is not required) or using a crosslinker with a different reactive group. |
| Protein precipitation after crosslinking | 1. Over-crosslinking: Excessive crosslinking can lead to large, insoluble protein aggregates.[12] 2. Change in Protein pI: Modification of lysine residues alters the net charge of the protein, potentially causing it to precipitate if the reaction pH is near its new isoelectric point (pI).[12] | 1. Reduce the incubation time and/or the molar excess of DST. Perform a titration to find the optimal concentration. 2. Adjust the pH of the reaction buffer to be further from the protein's pI. |
| Antibody fails to detect protein after crosslinking | 1. Epitope Masking: The crosslinker may have reacted with lysine residues within the antibody's epitope, preventing recognition.[13] | 1. Use a different antibody that recognizes a different epitope. 2. If possible, map the epitope of your antibody to see if it contains lysine residues. 3. Reduce the extent of crosslinking by lowering the DST concentration or incubation time. |
| High molecular weight smear on gel | 1. Intermolecular Crosslinking: Unwanted crosslinking between different protein molecules. | 1. This may indicate successful crosslinking. To confirm, run a non-reducing gel to visualize the crosslinked complexes and a reducing gel with a cleaving agent (sodium meta-periodate for DST) to show the disappearance of the smear and reappearance of the monomeric protein bands.[13] 2. Optimize the protein concentration; lower concentrations can favor intramolecular crosslinking. |
Experimental Protocols
General Protocol for Protein Crosslinking with DST
-
Buffer Preparation: Prepare an amine-free buffer (e.g., 20 mM HEPES, pH 7.5 or PBS, pH 7.2-8.0).
-
Protein Preparation: Dissolve your protein in the prepared buffer to the desired concentration (e.g., 1-10 µM).
-
DST Stock Solution Preparation: Immediately before use, dissolve DST in anhydrous DMSO or DMF to create a 10-50 mM stock solution. For example, dissolve 1 mg of DST (MW: 344.23 g/mol ) in approximately 58 µL of DMSO for a 50 mM solution.
-
Crosslinking Reaction: Add the DST stock solution to the protein solution to achieve the desired final molar excess of the crosslinker. A 20- to 50-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[6]
-
Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol for Cleavage of DST Crosslinks
-
Sample Preparation: After performing the crosslinking reaction and quenching, prepare your sample for analysis.
-
Cleavage Solution: Prepare a fresh solution of 15 mM sodium meta-periodate in an appropriate buffer.
-
Cleavage Reaction: Add the sodium meta-periodate solution to your crosslinked sample.
-
Incubation: Incubate the reaction at room temperature for 10-30 minutes.
-
Analysis: Analyze the cleaved products by SDS-PAGE to confirm the disappearance of crosslinked species and the reappearance of the original protein bands.
Visualizations
Caption: DST reaction pathways showing the desired aminolysis, competing hydrolysis, and quenching reactions.
Caption: A typical experimental workflow for protein crosslinking using this compound (DST).
References
- 1. DST (this compound) | 62069-75-4 [sigmaaldrich.com]
- 2. cephamls.com [cephamls.com]
- 3. Thermo Scientific DST (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. covachem.com [covachem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting unexpected results in DST crosslinking experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve unexpected results in Disuccinimidyl Tartrate (DST) crosslinking experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your DST crosslinking experiments in a question-and-answer format.
Issue 1: Low or No Crosslinking Efficiency
Q: My Western blot or SDS-PAGE analysis shows no or very faint high-molecular-weight bands corresponding to crosslinked products. What could be the cause?
A: Low or no crosslinking efficiency is a common issue that can stem from several factors related to your reagents, reaction conditions, or the proteins themselves.
Potential Causes and Solutions:
-
Inactive Crosslinker: DST is moisture-sensitive.[1] If the reagent has been improperly stored or repeatedly exposed to ambient humidity, it may have hydrolyzed, rendering it inactive.
-
Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with the primary amines on your protein for reaction with the DST, thereby quenching the crosslinking reaction.[1]
-
Solution: Use an amine-free buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate buffer within a pH range of 7.2-8.5.[3]
-
-
Suboptimal Molar Ratio of Crosslinker to Protein: An insufficient amount of DST will result in a low yield of crosslinked products. Conversely, an excessive amount can lead to protein aggregation and precipitation.[2][4]
-
Insufficient Reaction Time or Inappropriate Temperature: The crosslinking reaction may not have proceeded to completion.
-
Inaccessible Target Residues: The primary amine groups (lysine residues and N-termini) on the interacting proteins may be buried within the protein structure or at the protein-protein interface, making them inaccessible to the DST crosslinker.[1]
-
Solution: If you suspect this is the case, consider using a crosslinker with a longer spacer arm or a different reactive chemistry.
-
Issue 2: Smearing of Protein Bands on SDS-PAGE
Q: After running my crosslinked sample on an SDS-PAGE gel, I see a smear rather than distinct high-molecular-weight bands. Why is this happening?
A: Smearing of crosslinked products on an SDS-PAGE gel is a frequent observation and can indicate a heterogeneous mixture of crosslinked species or issues with sample preparation and electrophoresis.[6][7]
Potential Causes and Solutions:
-
Heterogeneous Crosslinking: The crosslinking reaction can produce a wide variety of products, including different oligomeric states (dimers, trimers, etc.) and various intramolecularly crosslinked species. This heterogeneity can result in a continuous smear rather than discrete bands.[6][7]
-
Solution: This is often an inherent outcome of random crosslinking. To reduce the diversity of products, you can try using a lower concentration of the crosslinker and optimizing the reaction time.[6]
-
-
Protein Aggregation: High concentrations of the crosslinker can lead to the formation of large, insoluble protein aggregates that do not enter the resolving gel properly.[8]
-
Solution: Optimize the crosslinker-to-protein molar ratio by performing a titration experiment.[9] Also, ensure that the reaction is properly quenched to prevent further crosslinking.
-
-
High Salt Concentration in the Sample: The presence of a high salt concentration in your sample buffer can interfere with the migration of proteins in the gel, leading to smearing.[6]
-
Solution: If you suspect high salt content, desalt your sample using a desalting column or buffer exchange before loading it onto the gel.[6]
-
-
Overloading of Protein: Loading too much protein into a well can cause band smearing.[10]
-
Solution: Run a dilution series of your crosslinked sample to determine the optimal loading amount.[7]
-
-
Incomplete Denaturation: Crosslinked proteins may not be fully denatured by the SDS sample buffer, preventing them from migrating as sharp bands.[6]
-
Solution: Ensure your sample buffer contains a sufficient concentration of reducing agent (if not cleaving a disulfide-containing crosslinker) and that you are heating the samples appropriately before loading.
-
Issue 3: High Molecular Weight Aggregates in the Stacking Gel
Q: My crosslinked proteins are stuck in the stacking gel and are not migrating into the resolving gel. What does this indicate?
A: The presence of high molecular weight aggregates that are unable to enter the resolving gel is typically a sign of extensive, non-specific crosslinking.[8]
Potential Causes and Solutions:
-
Excessive Crosslinker Concentration: Using too high a concentration of DST can lead to the formation of large, insoluble protein complexes.[8]
-
Solution: Perform a titration with a range of lower crosslinker concentrations to find the optimal ratio that favors the formation of specific, lower-order oligomers.[8]
-
-
Prolonged Reaction Time: Allowing the crosslinking reaction to proceed for too long can also result in the formation of large aggregates.
-
Solution: Optimize the incubation time. A shorter reaction time may be sufficient to capture specific interactions without causing excessive aggregation.
-
-
High Protein Concentration: Very high concentrations of your target proteins can increase the likelihood of random intermolecular crosslinking.
-
Solution: Try performing the crosslinking reaction at a lower protein concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for DST crosslinking?
A1: The ideal buffer is one that does not contain primary amines. Phosphate-Buffered Saline (PBS), HEPES, and borate buffers are all suitable choices. The recommended pH range is 7.2 to 8.5 to ensure the reactivity of the NHS-ester groups of DST.[3] Avoid buffers containing Tris or glycine, as these will quench the reaction.[1]
Q2: How should I prepare and store my DST crosslinker?
A2: DST is sensitive to moisture and should be stored desiccated at 4°C for short-term storage or -20°C for long-term.[11] It is crucial to bring the vial to room temperature before opening to prevent condensation.[2] DST solutions should be prepared fresh in a dry, anhydrous organic solvent like DMSO or DMF immediately before use.[2] Do not prepare and store stock solutions in aqueous buffers, as the NHS-ester moiety will readily hydrolyze.[2]
Q3: How do I quench the DST crosslinking reaction?
A3: To stop the crosslinking reaction, you can add a buffer containing a primary amine, such as Tris or glycine. A final concentration of 20-50 mM Tris is commonly used.[5] Incubate for an additional 15 minutes at room temperature to ensure all unreacted DST is quenched.[5]
Q4: My protein of interest disappears from its monomeric band after crosslinking, but I don't see clear oligomeric bands, only a smear. Was the crosslinking successful?
A4: Yes, this is often an indication of successful crosslinking.[8] The disappearance of the monomeric band suggests it has been consumed in the reaction. The resulting smear represents a heterogeneous population of crosslinked species with different molecular weights, which is a common outcome.[8]
Q5: How can I confirm that the high-molecular-weight band I see is a specific crosslinked product and not a non-specific aggregate?
A5: To increase confidence in the specificity of your crosslinked product, you can perform control experiments. These include running a negative control without the crosslinker and another with a non-interacting protein. Additionally, performing the crosslinking reaction at various crosslinker concentrations can help identify a concentration that favors the formation of specific oligomers over random aggregates.[12] For definitive identification of the crosslinked proteins, mass spectrometry analysis is required.
Data Presentation
Table 1: Recommended Reaction Conditions for DST Crosslinking
| Parameter | Recommended Range | Notes |
| Protein Concentration | > 5 mg/mL | Use a 10-fold molar excess of DST.[2][5] |
| < 5 mg/mL | Use a 20- to 50-fold molar excess of DST.[2][5] | |
| DST Concentration | 0.25 - 5 mM | The optimal concentration should be determined empirically.[2][5] |
| Reaction Buffer | PBS, HEPES, Borate | Must be amine-free. |
| pH | 7.2 - 8.5 | Optimal for NHS-ester reactivity.[3] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures may reduce non-specific crosslinking.[4] |
| Incubation Time | 30 min - 2 hours (RT) or 2 - 4 hours (4°C) | Optimize to maximize specific crosslinking and minimize aggregation.[4][5] |
| Quenching Reagent | Tris or Glycine | Use a final concentration of 20-50 mM.[5] |
| Quenching Time | 15 minutes | At room temperature.[5] |
Experimental Protocols
1. General Protocol for DST Crosslinking of Proteins in Solution
This protocol provides a starting point for crosslinking two purified proteins. Optimization of concentrations and incubation times is recommended.
Materials:
-
Purified protein samples
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
DST crosslinker
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare your protein samples by dialyzing them against the amine-free reaction buffer to remove any interfering substances.
-
Adjust the concentration of the protein solution as desired.
-
Immediately before use, prepare a 10-25 mM stock solution of DST in anhydrous DMSO.
-
Add the DST stock solution to the protein sample to achieve the desired final concentration (refer to Table 1 for guidance on molar excess).
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C with gentle mixing.[5]
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[5]
-
Incubate for an additional 15 minutes at room temperature to ensure all unreacted DST is neutralized.[5]
-
The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
2. SDS-PAGE Analysis of Crosslinked Proteins
Procedure:
-
To your crosslinked and quenched sample, add an appropriate volume of SDS-PAGE sample buffer.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your proteins of interest and their crosslinked products.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Visualize the protein bands by Coomassie staining or proceed with Western blot analysis.
3. Mass Spectrometry Analysis of Crosslinked Peptides
For definitive identification of crosslinked proteins and the specific sites of interaction, mass spectrometry is the method of choice. The general workflow is as follows:
-
The crosslinked protein mixture is digested with a protease, such as trypsin.[13]
-
The resulting peptide mixture is often fractionated to enrich for the less abundant crosslinked peptides.[13]
-
The sample is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Specialized software is used to identify the crosslinked peptides from the complex fragmentation spectra.[13]
Visualizations
Caption: General workflow for a DST crosslinking experiment.
Caption: Troubleshooting decision tree for DST crosslinking.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. biolchem.huji.ac.il [biolchem.huji.ac.il]
Technical Support Center: Disuccinimidyl Tartrate (DST) Crosslinking and Cleavage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the successful cleavage of Disuccinimidyl tartrate (DST), a homobifunctional, amine-reactive, and periodate-cleavable crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DST) and what is it used for?
A1: this compound (DST) is a chemical crosslinking reagent used to covalently link molecules that contain primary amine groups (-NH2), such as proteins and peptides.[1][2] It is homobifunctional, meaning it has two identical reactive groups (N-hydroxysuccinimide esters) at either end of a spacer arm. A key feature of DST is that its central tartrate group contains a vicinal diol (a cis-diol) which can be specifically cleaved by sodium periodate.[1][2][3] This property makes it a valuable tool for applications requiring reversible crosslinking without the use of reducing agents that can disrupt native disulfide bonds in proteins.[1][4]
Q2: How does the cleavage of DST work?
A2: The cleavage of the DST crosslinker is an oxidative reaction targeting the vicinal diol in its tartrate spacer.[3][5] Sodium meta-periodate (NaIO₄) specifically oxidizes the carbon-carbon bond of the diol, breaking the crosslink and resulting in the formation of two aldehyde groups.[3][6]
Q3: What are the primary methods to confirm the successful cleavage of DST?
A3: The successful cleavage of DST can be confirmed using several analytical techniques:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This is often the first and most straightforward method. A shift in the molecular weight of the crosslinked protein back to its monomeric state after periodate treatment indicates successful cleavage.[7]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS/MS can definitively identify the cleaved protein or peptide fragments by their mass-to-charge ratio.[8][9][10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and analyze the reaction mixture before and after cleavage. A change in the chromatogram, such as the disappearance of the crosslinked species peak and the appearance of new peaks corresponding to the cleaved products, confirms cleavage.
Troubleshooting Guides
Problem 1: No apparent cleavage is observed on SDS-PAGE.
-
Question: I treated my DST-crosslinked protein with sodium periodate, but the high molecular weight band on my SDS-PAGE gel remains, and I don't see a band corresponding to the monomer. What could be wrong?
-
Answer: This issue can arise from several factors:
-
Inactive Sodium Periodate: Sodium periodate solutions should be freshly prepared. The solid reagent is sensitive to moisture and light and can lose activity over time.
-
Incorrect Buffer Composition: Ensure your reaction buffer does not contain components that can interfere with the periodate cleavage reaction. For example, Tris buffers contain primary amines that can react with the crosslinker.
-
Insufficient Periodate Concentration or Incubation Time: The concentration of sodium periodate and the incubation time are critical. A typical starting concentration is 15 mM sodium meta-periodate.[1][2] You may need to optimize these conditions for your specific protein and crosslinking density.
-
Inefficient Crosslinking in the First Place: It's possible the initial crosslinking reaction was inefficient. Always run a control of the uncrosslinked protein alongside your crosslinked and cleaved samples.
-
Problem 2: Incomplete cleavage is observed.
-
Question: My SDS-PAGE shows a faint band for the monomer, but the high molecular weight crosslinked band is still prominent. How can I improve the cleavage efficiency?
-
Answer: Incomplete cleavage can be addressed by:
-
Optimizing Periodate Concentration: Perform a titration of sodium periodate concentration to find the optimal level for your experiment. Concentrations can range from 1 mM to 20 mM depending on the target sugar residues if present, or the DST diol.[6]
-
Increasing Incubation Time: Extend the incubation time with sodium periodate. Monitor the reaction at different time points to determine the optimal duration.
-
Ensuring Accessibility of the Crosslinker: If the crosslinked site is buried within a protein complex, the periodate may have difficulty accessing the diol. Consider using gentle denaturation conditions that might expose the crosslinker without irreversibly damaging the protein.
-
Problem 3: Unexpected bands appear on the gel after cleavage.
-
Question: After the cleavage reaction, I see multiple bands on my gel that I can't identify. What could be the cause?
-
Answer: The appearance of unexpected bands could be due to:
-
Protein Degradation: Extended incubation times or harsh reaction conditions can lead to protein degradation. Include protease inhibitors in your buffers if this is a concern.
-
Side Reactions of Periodate: While periodate is specific for vicinal diols, at high concentrations or with prolonged incubation, it can potentially cause other oxidative modifications to your protein, leading to fragmentation or aggregation.
-
Incomplete Reduction of Aldehydes: The cleavage of DST results in the formation of aldehyde groups. If not properly quenched or handled, these can potentially react with other molecules in the sample.
-
Experimental Protocols
Protocol 1: Confirmation of DST Cleavage by SDS-PAGE
-
Sample Preparation:
-
Prepare three samples:
-
Control: Your uncrosslinked protein.
-
Crosslinked: Your protein crosslinked with DST.
-
Cleaved: Your DST-crosslinked protein treated with sodium periodate.
-
-
-
Cleavage Reaction:
-
SDS-PAGE Analysis:
-
Add an appropriate volume of SDS-PAGE loading buffer to all three samples.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel of an appropriate percentage for your protein's molecular weight.
-
Run the gel under standard electrophoresis conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
-
Expected Results:
-
The "Control" lane should show a single band at the molecular weight of your monomeric protein.
-
The "Crosslinked" lane should show a band (or bands) at a higher molecular weight, corresponding to the crosslinked species.
-
The "Cleaved" lane should show a significant reduction or disappearance of the high molecular weight band and the reappearance of the band corresponding to the monomeric protein.
-
Protocol 2: Confirmation of DST Cleavage by Mass Spectrometry (MALDI-TOF)
-
Sample Preparation:
-
Prepare "Crosslinked" and "Cleaved" samples as described in Protocol 1.
-
Desalt the samples using a suitable method (e.g., C18 ZipTips) to remove buffer components and periodate salts that can interfere with mass spectrometry analysis.
-
-
Enzymatic Digestion (Optional, for peptide mapping):
-
For a more detailed analysis, you can digest the protein samples with a protease like trypsin. This will generate a mixture of peptides.
-
-
MALDI-TOF Analysis:
-
Co-crystallize the desalted samples (intact protein or peptide digest) with a suitable MALDI matrix (e.g., sinapinic acid for intact proteins, or α-cyano-4-hydroxycinnamic acid for peptides) on a MALDI target plate.
-
Acquire mass spectra in the appropriate mass range.
-
-
Data Analysis:
-
Compare the mass spectra of the "Crosslinked" and "Cleaved" samples.
-
For intact protein analysis, you should observe a mass shift corresponding to the mass of the DST crosslinker in the "Crosslinked" sample, which should be absent in the "Cleaved" sample.
-
For peptide mapping, you will need to use specialized software to identify crosslinked peptides in the "Crosslinked" sample. In the "Cleaved" sample, these crosslinked peptides will be absent, and you should be able to identify the individual peptides that were previously crosslinked, now with a modification resulting from the cleaved crosslinker remnant.
-
Protocol 3: Confirmation of DST Cleavage by HPLC
-
Sample Preparation:
-
Prepare "Crosslinked" and "Cleaved" samples as described in Protocol 1.
-
Ensure the samples are in a buffer compatible with your HPLC column and mobile phase.
-
-
HPLC Analysis:
-
Use a suitable HPLC column (e.g., a reversed-phase C18 column for proteins and peptides).
-
Develop a gradient elution method to separate the components of your sample.
-
Inject the "Crosslinked" sample and record the chromatogram.
-
Inject the "Cleaved" sample and record the chromatogram under the same conditions.
-
-
Data Analysis:
-
Compare the chromatograms of the two samples.
-
Successful cleavage will be indicated by the disappearance or significant reduction of the peak corresponding to the crosslinked species in the "Cleaved" sample's chromatogram, and the appearance of one or more new peaks corresponding to the cleaved products.
-
Quantitative Data Summary
The following table provides hypothetical quantitative data from an experiment to confirm DST cleavage.
| Analytical Method | Sample | Result | Interpretation |
| SDS-PAGE | Uncrosslinked Protein | Single band at 50 kDa | Monomeric protein |
| DST-Crosslinked Protein | Predominant band at 100 kDa | Dimeric crosslinked species | |
| Cleaved Protein | Predominant band at 50 kDa | Successful cleavage | |
| Mass Spectrometry | DST-Crosslinked Peptide | Observed m/z = 2500.2 | Peptide A + Peptide B + DST |
| (MALDI-TOF) | Cleaved Peptides | Observed m/z = 1200.6, 1300.7 | Peptide A, Peptide B (cleaved) |
| HPLC | DST-Crosslinked Protein | Peak at retention time 15.2 min | Crosslinked species |
| Cleaved Protein | Peak at 15.2 min absent/reduced, New peaks at 10.5 and 12.1 min | Cleavage products |
Visualizations
Caption: Experimental workflow for DST crosslinking, cleavage, and analysis.
Caption: Troubleshooting flowchart for DST cleavage issues.
References
- 1. DST Crosslinker 100 mg (CAS 62069-75-4) - this compound (DST) - ProteoChem [proteochem.com]
- 2. cephamls.com [cephamls.com]
- 3. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 4. medkoo.com [medkoo.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complete MALDI-ToF MS analysis of cross-linked peptide-RNA oligonucleotides derived from nonlabeled UV-irradiated ribonucleoprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Analysis of RNA cleavage by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing protein aggregation during Disuccinimidyl tartrate crosslinking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing protein aggregation during Disuccinimidyl tartrate (DST) crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DST) and how does it work?
A1: this compound (DST) is a homobifunctional crosslinking reagent.[1][2][3] This means it has two identical reactive groups, N-hydroxysuccinimide (NHS) esters, which react with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form stable amide bonds.[1][2] DST has a spacer arm length of 6.4 Å (or 0.64 nm).[4] A key feature of DST is that it is cleavable; the tartrate portion of the molecule contains a cis-diol that can be oxidized and cleaved by sodium meta-periodate.[1][2] This allows for the separation of crosslinked proteins, which can be beneficial in downstream analysis.
Q2: What are the primary causes of protein aggregation during DST crosslinking?
A2: Protein aggregation during DST crosslinking can arise from several factors:
-
Excessive Crosslinking: Too much DST or a high molar ratio of crosslinker to protein can lead to the formation of large, insoluble protein complexes.[5][6]
-
Suboptimal Buffer Conditions: The pH and composition of the reaction buffer are critical. NHS esters are most reactive at a pH of 7-9.[7][8] Using buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the DST, reducing crosslinking efficiency and potentially leading to other side reactions.[9]
-
High Protein Concentration: While a sufficiently high protein concentration is needed for efficient crosslinking, excessively high concentrations can increase the likelihood of intermolecular crosslinking and aggregation.[10]
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the chemical modification by DST can exacerbate this tendency.
-
Hydrolysis of the Crosslinker: DST is moisture-sensitive and can hydrolyze in aqueous solutions.[7] Hydrolyzed DST is unreactive and can contribute to impurities in the reaction.
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation in your sample.
-
SDS-PAGE Analysis: Aggregated proteins will appear as high molecular weight bands or smears at the top of the gel or in the stacking gel.[6]
-
Size Exclusion Chromatography (SEC): SEC separates proteins based on their size. Aggregates will elute earlier than the non-aggregated protein. This technique can be used to quantify the percentage of aggregated protein.[11]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is a sensitive method for detecting the presence of aggregates.[12][13]
-
Turbidity Measurement: Measuring the absorbance of the solution at a wavelength where the protein does not absorb (e.g., 340-600 nm) can indicate the level of insoluble aggregates.[14]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Protein precipitates immediately upon adding DST. | DST is not fully dissolved in the organic solvent. | Ensure the DST is completely dissolved in a dry, water-free organic solvent like DMSO or DMF before adding it to the protein solution.[7] |
| High concentration of organic solvent is causing the protein to precipitate. | Minimize the volume of organic solvent added to the protein solution. It should typically not exceed 10% of the total reaction volume. | |
| Protein concentration is too high. | Reduce the protein concentration. | |
| High molecular weight smears or bands at the top of the SDS-PAGE gel. | Excessive crosslinking due to a high DST:protein molar ratio. | Perform a titration experiment to determine the optimal DST:protein molar ratio. Start with a lower molar excess and gradually increase it.[6] |
| Reaction time is too long. | Reduce the incubation time of the crosslinking reaction.[15] | |
| Protein concentration is too high, favoring intermolecular crosslinking. | Decrease the protein concentration. | |
| No or very little crosslinking is observed. | Inappropriate buffer pH. | Ensure the reaction buffer pH is between 7.0 and 9.0 for optimal NHS ester reactivity.[7][8] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or bicarbonate/carbonate buffer.[8][9] | |
| Hydrolyzed DST was used. | Prepare the DST stock solution fresh in a dry, water-free solvent immediately before use.[7] Allow the DST vial to equilibrate to room temperature before opening to prevent condensation.[7] | |
| Insufficient DST concentration. | Increase the molar excess of DST to protein. | |
| Low yield of crosslinked product. | Protein concentration is too low. | Increase the protein concentration to favor intermolecular crosslinking. |
| Short reaction time. | Increase the incubation time. | |
| Quenching of the reaction was not efficient. | Ensure an adequate amount of quenching buffer (e.g., Tris or glycine) is added and allowed to react for a sufficient time (e.g., 15 minutes).[7] |
Quantitative Data Summary
The optimal molar ratio of DST to protein is highly dependent on the specific protein, its concentration, and the number of available primary amines. It is crucial to perform a titration to find the ideal ratio for your experiment. The following table provides general starting recommendations for NHS-ester crosslinkers, which can be adapted for DST.
| Protein Concentration | Recommended Molar Excess (Crosslinker:Protein) |
| > 5 mg/mL | 10-fold |
| < 5 mg/mL | 20- to 50-fold |
| For intracellular crosslinking | Final concentration of ~2 mM |
Note: These are starting recommendations. Optimal ratios may vary and should be determined empirically.[8]
Experimental Protocols
Protocol: DST Crosslinking of a Purified Protein
This protocol provides a general procedure for crosslinking a purified protein in solution using DST.
1. Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound (DST)
-
Dry, water-free DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reaction tubes
2. Procedure:
-
Prepare the Protein Sample:
-
Ensure your protein sample is in an amine-free buffer at the desired concentration. If the buffer contains primary amines, dialyze the sample against an appropriate buffer like PBS.
-
-
Prepare the DST Stock Solution:
-
Allow the vial of DST to come to room temperature before opening to prevent moisture condensation.[7]
-
Immediately before use, dissolve the DST in dry, water-free DMSO or DMF to create a stock solution (e.g., 25 mM).
-
-
Perform the Crosslinking Reaction:
-
Add the desired molar excess of the DST stock solution to your protein sample. It is recommended to add the DST solution dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
-
Quench the Reaction:
-
Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 7.5).
-
Incubate for 15 minutes at room temperature to quench any unreacted DST.
-
-
Analyze the Results:
-
Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species. Run a non-crosslinked control sample in parallel for comparison.
-
For further analysis, such as mass spectrometry, the crosslinked product may need to be purified.
-
Protocol: Cleavage of DST Crosslinks
This protocol describes how to cleave the crosslinks formed by DST.
1. Materials:
-
DST-crosslinked protein sample
-
Sodium meta-periodate (NaIO₄)
-
Reaction buffer (e.g., acetate buffer, pH 5.5)
2. Procedure:
-
Prepare the Cleavage Reagent:
-
Prepare a fresh solution of sodium meta-periodate in the reaction buffer (e.g., 15 mM).
-
-
Perform the Cleavage Reaction:
-
Add the sodium meta-periodate solution to the crosslinked protein sample.
-
Incubate the reaction at room temperature for 1 hour.
-
-
Analyze the Cleaved Sample:
-
Analyze the sample by SDS-PAGE to confirm the disappearance of the higher molecular weight crosslinked bands and the reappearance of the monomeric protein band.
-
Visualizations
References
- 1. DST Crosslinker 100 mg (CAS 62069-75-4) - this compound (DST) - ProteoChem [proteochem.com]
- 2. cephamls.com [cephamls.com]
- 3. DST Crosslinker | CAS#:62069-75-4 | Chemsrc [chemsrc.com]
- 4. Chemical crosslinking with this compound defines the relative positions of the two antiparallel coiled coils of the desmin protofilament unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. proteochem.com [proteochem.com]
- 8. store.sangon.com [store.sangon.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Biophysical Analysis of Protein Therapeutics to Examine Interrelationships Between Aggregate Formation and Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diva-portal.org [diva-portal.org]
- 14. utsouthwestern.edu [utsouthwestern.edu]
- 15. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Disuccinimidyl Tartrate (DST) Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the amine reactivity of Disuccinimidyl tartrate (DST).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound (DST) with primary amines?
The optimal pH for reacting DST with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, is in the range of 7.2 to 8.5.[1][2] A slightly alkaline environment ensures that a sufficient concentration of the primary amine is deprotonated and therefore nucleophilic enough to attack the N-hydroxysuccinimide (NHS) ester of DST.[3]
Q2: What happens if the pH is too low or too high?
-
Low pH (below 7): At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate with DST.[3][4][5][6] While some cross-linking can still occur at pH as low as 5.0, the efficiency is greatly diminished.[7]
-
High pH (above 8.5-9.0): At highly alkaline pH, the rate of hydrolysis of the NHS ester increases dramatically.[1][3][8] This competing reaction, where water attacks and cleaves the ester, inactivates the DST and reduces the overall yield of the desired conjugate.[3]
Q3: Which buffers are recommended for DST crosslinking reactions?
Amine-free buffers are crucial to prevent the buffer components from competing with the target molecule for reaction with the DST.[3][9] Recommended buffers include:
-
Phosphate-buffered saline (PBS) at a pH of 7.2-8.0
-
HEPES buffer
-
Borate buffer
Crucially, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will react with the NHS ester and quench the reaction. [1][3]
Q4: How does temperature affect the DST reaction?
DST crosslinking reactions can be performed at temperatures ranging from 4°C to room temperature (around 25°C).[1][9] Lower temperatures (4°C) can be beneficial for sensitive proteins and will also slow down the rate of hydrolysis, allowing for longer reaction times (e.g., overnight).[3][4][6] Reactions at room temperature are typically faster and can be completed within 30 minutes to 4 hours.[1][10]
Q5: How should I prepare and handle DST?
DST is sensitive to moisture. It should be stored in a desiccated environment at 2-8°C.[11] Before use, allow the vial to equilibrate to room temperature to prevent condensation. DST is not readily soluble in aqueous solutions and should first be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[4][5] It is recommended to prepare DST solutions immediately before use, as the NHS-ester moiety readily hydrolyzes.[10]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or no crosslinking efficiency | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 7.2 and 8.5. |
| Presence of primary amines in the buffer (e.g., Tris). | Use an amine-free buffer such as PBS, HEPES, or Borate.[1][3] | |
| Hydrolysis of DST. | Prepare the DST solution immediately before use. Consider performing the reaction at a lower temperature (4°C) to reduce the rate of hydrolysis.[3][4][6] | |
| Insufficient molar excess of DST. | Increase the molar ratio of DST to your target protein. A common starting point is a 5- to 20-fold molar excess.[3] | |
| Low protein concentration. | Increase the concentration of your target protein to favor the crosslinking reaction over hydrolysis.[12] | |
| High levels of protein aggregation/precipitation | Excessive crosslinking. | Reduce the molar excess of DST or decrease the reaction time. |
| Protein instability in the chosen buffer. | Ensure your protein is stable and soluble in the selected reaction buffer and pH. | |
| Inconsistent results between experiments | Variability in DST activity. | Always allow the DST vial to equilibrate to room temperature before opening to prevent moisture contamination. Use fresh, high-quality DMSO or DMF. |
| pH drift during the reaction. | For large-scale reactions, monitor the pH during the incubation period, as the hydrolysis of NHS esters can lead to a decrease in pH. Use a more concentrated buffer if necessary.[4][6] |
Data Presentation
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the effect of pH on the half-life of NHS esters, illustrating the competing hydrolysis reaction.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [1][8] |
| 8.0 | Room Temperature | 210 minutes | [13][14] |
| 8.5 | Room Temperature | 180 minutes | [13][14] |
| 8.6 | 4 | 10 minutes | [1][2][8] |
| 9.0 | Room Temperature | 125 minutes | [13][14] |
Experimental Protocols
General Protocol for Protein Crosslinking with DST
This protocol provides a general guideline for crosslinking a protein with DST. Optimization may be required for specific applications.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound (DST)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare the DST Solution: Immediately before use, dissolve the DST in DMSO or DMF to a concentration of approximately 10 mM (3 mg/mL).[11]
-
Reaction: Add the desired molar excess of the dissolved DST to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal time may vary depending on the specific reactants.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[10] Incubate for 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted DST and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Mandatory Visualizations
Caption: DST reaction pathway with a primary amine and the competing hydrolysis reaction.
Caption: Experimental workflow for protein crosslinking using DST.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. neb.com [neb.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Thermo Scientific DST (this compound) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 12. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of DST Crosslinked Peptide Identification in Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the thiol-cleavable crosslinker Dithiobis(succinimidyl propionate) (DST) in mass spectrometry-based structural proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification of DST crosslinked peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Crosslinking Reaction
Q1: My DST crosslinking efficiency is low, resulting in few identified crosslinks. What are the potential causes and solutions?
A1: Low crosslinking efficiency is a common issue. Here are several factors to consider and troubleshoot:
-
Protein Purity and Concentration: High protein purity is crucial, as contaminating proteins can compete for the crosslinker. Ensure your protein of interest is sufficiently pure. Protein concentration should be optimized; typically in the range of 10-20 µM.[1]
-
Buffer Composition: The buffer should be free of primary amines (e.g., Tris, glycine) that will compete with the protein's lysine residues for reaction with the NHS esters of DST. Amine-reactive crosslinking is best performed in buffers like HEPES, PBS, or bicarbonate at a pH of 7-9.[1]
-
Crosslinker Concentration and Stability: The molar excess of DST to protein needs to be optimized. A 5- to 50-fold molar excess is a good starting point.[1] DST is moisture-sensitive and should be prepared as a fresh stock solution in a dry organic solvent like DMSO immediately before use.[1]
-
Reaction Time and Temperature: Incubation time and temperature can be adjusted. A common starting point is 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Ensure the quenching reaction with a primary amine-containing buffer (e.g., Tris or ammonium bicarbonate) is efficient to stop the crosslinking reaction.
Troubleshooting Table for Low Crosslinking Efficiency
| Potential Cause | Recommendation |
| Impure protein sample | Purify the protein to >95% homogeneity. |
| Incompatible buffer | Use a non-amine-containing buffer (e.g., HEPES, PBS) at pH 7-9. |
| Degraded crosslinker | Prepare fresh DST stock solution in anhydrous DMSO for each experiment. |
| Suboptimal DST:protein ratio | Titrate the molar excess of DST (e.g., 10:1, 25:1, 50:1) to find the optimal concentration. |
| Inefficient reaction conditions | Optimize incubation time (e.g., 30, 60, 120 minutes) and temperature (e.g., 4°C, room temperature). |
Q2: I am observing a large amount of protein aggregation after the crosslinking reaction. How can I prevent this?
A2: Protein aggregation can occur if the crosslinking reaction is too aggressive. To mitigate this:
-
Reduce Crosslinker Concentration: High concentrations of DST can lead to extensive intermolecular crosslinking and aggregation. Try reducing the molar excess of the crosslinker.
-
Optimize Protein Concentration: Very high protein concentrations can favor intermolecular crosslinking. Consider diluting your protein sample.
-
Shorter Reaction Time: Decrease the incubation time to limit the extent of the crosslinking reaction.
Mass Spectrometry Analysis
Q3: What are the characteristic fragmentation patterns of DST crosslinked peptides in MS/MS?
A3: DST is a thiol-cleavable crosslinker. When intact DST-crosslinked peptides are subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), they primarily fragment along the peptide backbones, producing complex spectra containing b- and y-ions from both peptide chains. This complexity is a major challenge in identification.
A key strategy for identifying DST crosslinks is to cleave the disulfide bond in the DST linker before MS/MS analysis. This can be done chemically during sample preparation (e.g., with DTT or TCEP). After cleavage, each peptide will have a modification at the crosslinked lysine residue. This simplifies the analysis as you are now identifying two single, modified peptides instead of a single large crosslinked peptide.
However, if analyzing the intact crosslinked peptide, certain fragmentation characteristics can be observed. Peptides crosslinked with NHS-ester-based reagents like DST can show fragmentation at the amide bond between the lysine ε-amine and the crosslinker.[2][3]
Q4: How do different fragmentation methods (CID, HCD, ETD) affect the identification of DST crosslinked peptides?
A4: The choice of fragmentation method significantly impacts the quality of the MS/MS spectra and the success of identification.
-
CID/HCD: These methods induce fragmentation through collisions with an inert gas. For intact crosslinked peptides, this often results in a complex mixture of fragment ions from both peptides, and one peptide's fragmentation may dominate the spectrum.[2] HCD is generally preferred for crosslinked peptides as it can provide better fragmentation of larger, highly charged precursors.
-
ETD (Electron Transfer Dissociation): ETD is a non-ergodic fragmentation method that is particularly useful for preserving post-translational modifications and for fragmenting larger, highly charged peptides. For intact crosslinked peptides, ETD can provide more extensive backbone fragmentation for both peptide chains compared to CID/HCD, leading to more confident identifications. A combination of fragmentation methods, such as EThcD (ETD with supplemental HCD activation), can be very powerful for analyzing crosslinked peptides.
Comparison of Fragmentation Methods for Intact DST Crosslinked Peptides
| Fragmentation Method | Advantages | Disadvantages |
| CID | Widely available. | Can result in complex, difficult-to-interpret spectra. Often favors fragmentation of one peptide chain. |
| HCD | Better fragmentation of large, highly charged precursors. | Similar to CID, spectra can be complex. |
| ETD | Preserves the crosslinker. Provides extensive backbone fragmentation for both peptides. Ideal for highly charged precursors. | Less effective for doubly charged precursors. |
| EThcD | Combines the benefits of ETD and HCD for comprehensive fragmentation. | Requires specialized instrumentation. |
Q5: I am struggling to identify DST crosslinked peptides from my complex MS/MS data. What data analysis strategies should I use?
A5: Identifying crosslinked peptides requires specialized software and search strategies due to the large search space and complex spectra.
-
Specialized Software: Standard proteomics search engines are often not suitable for crosslink analysis. Use dedicated software designed for crosslinked peptide identification. Several options are available, some of which are specifically designed for or can be adapted to handle cleavable crosslinkers. Examples include MeroX , StavroX , pLink , and XlinkX .[2]
-
Database Search Parameters:
-
Crosslinker Definition: You must define the mass and specificity of the DST crosslinker within the software. The mass of intact DST is 172.032 Da. After cleavage of the disulfide bond and reaction with a reducing agent like DTT, the modification on each lysine will have a different mass.
-
Enzyme Specificity and Missed Cleavages: Set the protease used for digestion (e.g., Trypsin) and allow for a reasonable number of missed cleavages (e.g., 2-3), as crosslinking can hinder enzyme access.
-
Precursor and Fragment Mass Tolerance: Use appropriate mass tolerances based on your instrument's performance (e.g., 10 ppm for precursor ions and 20 ppm or 0.02 Da for fragment ions on high-resolution instruments).
-
Variable Modifications: Include common variable modifications such as methionine oxidation.
-
-
False Discovery Rate (FDR) Control: Employ a target-decoy database search strategy to estimate and control the FDR at the crosslinked peptide level. A 1-5% FDR is commonly used.
Experimental Protocols
Detailed Protocol for DST Crosslinking and Sample Preparation for Mass Spectrometry
This protocol provides a general workflow. Optimization of concentrations, incubation times, and temperatures is recommended for each specific protein system.
Materials:
-
Purified protein of interest (>95% purity)
-
Crosslinking buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)
-
DST (Dithiobis(succinimidyl propionate))
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Ammonium Bicarbonate)
-
Denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 100 mM DTT or TCEP)
-
Alkylating agent (e.g., 500 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
C18 desalting spin columns
Procedure:
-
Protein Preparation:
-
Prepare the purified protein at a concentration of 1-2 mg/mL in the crosslinking buffer. Ensure the buffer is free of primary amines.
-
-
Crosslinking Reaction:
-
Prepare a fresh 25 mM stock solution of DST in anhydrous DMSO immediately before use.
-
Add the desired molar excess of DST to the protein solution (e.g., 25-fold molar excess).
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Reduction and Alkylation:
-
Denature the crosslinked protein by adding denaturing buffer.
-
Reduce the disulfide bonds (including the one in DST) by adding the reducing agent to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate free cysteine residues by adding the alkylating agent to a final concentration of 50 mM and incubating for 20 minutes at room temperature in the dark.
-
-
Proteolytic Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the desalted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS using an appropriate fragmentation method (HCD or EThcD are recommended).
-
Visualizations
Logical Workflow for DST Crosslinked Peptide Identification
Caption: Workflow for DST crosslinking and mass spectrometry analysis.
Signaling Pathway of a Hypothetical Crosslink-Stabilized Protein Interaction
References
Validation & Comparative
A Researcher's Guide to Validating Protein Interactions Identified with Disuccinimidyl Tartrate (DST)
For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a cornerstone of biological research. Disuccinimidyl tartrate (DST) is a valuable tool in this process, a homobifunctional, cleavable cross-linking agent that covalently links interacting proteins, allowing for their capture and identification. This guide provides a comprehensive comparison of DST with other common cross-linking agents, detailed experimental protocols for its use and subsequent validation steps, and visual workflows to aid in experimental design.
Comparing the Tools: DST vs. Alternatives
The selection of a cross-linking reagent is a critical step in any protein interaction study. The choice depends on several factors, including the nature of the protein complex, the desired spacer arm length, and the cleavability of the cross-linker for mass spectrometry analysis. DST, along with Disuccinimidyl suberate (DSS) and Bis(sulfosuccinimidyl) suberate (BS3), are all N-hydroxysuccinimide (NHS) ester cross-linkers that react with primary amines (lysine residues and N-termini of proteins).[1][2] However, they possess distinct characteristics that influence their suitability for different applications.
| Feature | This compound (DST) | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Spacer Arm Length | 6.4 Å[3] | 11.4 Å[2] | 11.4 Å[2] |
| Cleavability | Cleavable (by periodate)[3] | Non-cleavable[2] | Non-cleavable[2][4] |
| Solubility | Water-soluble[3] | Water-insoluble (requires organic solvent like DMSO or DMF)[2][4] | Water-soluble[2][4] |
| Cell Membrane Permeability | Generally considered membrane-impermeable due to its hydrophilicity. | Membrane-permeable[2] | Membrane-impermeable[4][5] |
| Primary Applications | Capturing transient or weak interactions where cleavability is advantageous for MS analysis.[6] | Intracellular and intramembrane cross-linking.[2] | Cell-surface protein cross-linking.[2][5] |
| Advantages | Cleavable nature simplifies mass spectrometry data analysis by allowing the identification of individual peptides.[7] Water-solubility avoids the use of organic solvents that can disrupt protein structure. | Can penetrate cell membranes to cross-link intracellular proteins. | Water-solubility makes it easy to use in aqueous buffers. Ideal for studying interactions on the cell surface without lysing the cells.[5] |
| Disadvantages | Shorter spacer arm may not be suitable for all interactions. Periodate cleavage step adds to the workflow. | Non-cleavable nature can complicate mass spectrometry analysis of cross-linked peptides.[7] Requires an organic solvent for dissolution, which can be detrimental to some protein complexes.[2] | Non-cleavable nature can complicate mass spectrometry analysis.[7] Cannot be used for intracellular cross-linking in intact cells. |
Experimental Workflow and Protocols
A typical workflow for identifying and validating protein interactions using DST involves several key stages: cross-linking, enrichment of the cross-linked complexes, and validation of the interaction.
Experimental workflow for DST cross-linking and validation.
Detailed Experimental Protocols
1. DST Cross-linking of Protein Complexes
This protocol is a general guideline and may require optimization for specific protein complexes.
-
Reagents and Materials:
-
This compound (DST)
-
Dimethyl sulfoxide (DMSO) or water for DST dissolution
-
Cross-linking buffer (e.g., PBS or HEPES, pH 7.2-8.0)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)
-
Protein sample (in a compatible buffer)
-
-
Procedure:
-
Prepare a fresh stock solution of DST (e.g., 25 mM) in DMSO or water immediately before use. DST is susceptible to hydrolysis.
-
Equilibrate the protein sample to the desired reaction temperature (typically room temperature or 4°C).
-
Add the DST stock solution to the protein sample to achieve a final concentration typically in the range of 0.25-2 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris.
-
Incubate for an additional 15 minutes at room temperature to ensure complete quenching of the cross-linker.
-
The cross-linked sample is now ready for downstream applications such as immunoprecipitation or SDS-PAGE analysis.
-
2. Immunoprecipitation (IP) of Cross-linked Complexes
This protocol describes the enrichment of a target protein and its cross-linked partners.[8][9][10][11]
-
Reagents and Materials:
-
Cross-linked cell lysate or protein mixture
-
IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Primary antibody specific to the target protein
-
Protein A/G magnetic beads or agarose resin
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
-
Procedure:
-
Pre-clear the cross-linked lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C with gentle rotation.
-
Add the Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with cold IP Lysis/Wash Buffer to remove non-specifically bound proteins.
-
Elute the cross-linked protein complexes from the beads using the chosen elution buffer. For mass spectrometry analysis, on-bead digestion can also be performed.
-
3. In-solution Digestion for Mass Spectrometry
This protocol is for preparing cross-linked protein samples for mass spectrometry analysis.
-
Reagents and Materials:
-
Eluted cross-linked protein complexes
-
Denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (e.g., formic acid)
-
-
Procedure:
-
Denature the eluted proteins by adding denaturing buffer.
-
Reduce the disulfide bonds by adding DTT and incubating at 37°C for 1 hour.
-
Alkylate the cysteine residues by adding IAA and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a compatible buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
The resulting peptide mixture is now ready for desalting and analysis by LC-MS/MS.
-
Visualizing Protein Interaction Networks: Signaling Pathway Examples
Cross-linking mass spectrometry is a powerful technique to elucidate the architecture of signaling pathways. Below are examples of how DST could be used to study protein interactions within the Wnt and EGFR signaling pathways.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis.[12][13][14][15] DST could be used to capture the transient interactions between components of the β-catenin destruction complex.
Wnt signaling pathway with potential DST cross-linking targets.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a key regulator of cell proliferation and survival.[16][17] DST can be employed to map the interactions between EGFR and its downstream adaptor proteins.
EGFR signaling pathway with potential DST cross-linking targets.
By combining the chemical properties of DST with robust validation methods, researchers can confidently identify and characterize protein-protein interactions, paving the way for a deeper understanding of cellular processes and the development of novel therapeutics.
References
- 1. Optimization Workflow for the Analysis of Cross-Linked Peptides Using a Quadrupole Time-of-Flight Mass Spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cephamls.com [cephamls.com]
- 4. Bissulfosuccinimidyl suberate - Wikipedia [en.wikipedia.org]
- 5. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Differential tandem mass spectrometry-based cross-linker: a new approach for high confidence in identifying protein cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Crosstalk between Wnt/β-catenin signaling pathway and DNA damage response in cancer: a new direction for overcoming therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crosstalk mechanisms between the WNT signaling pathway and long non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The crosstalk between Wnt/β-catenin signaling pathway with DNA damage response and oxidative stress: Implications in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. themoonlight.io [themoonlight.io]
Unveiling Protein Architectures: A Comparative Guide to Disuccinimidyl Tartrate in Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complex landscape of structural proteomics, the choice of cross-linking reagent is paramount. This guide provides a comprehensive comparison of Disuccinimidyl tartrate (DST) with other commonly used cross-linkers, evaluating its performance across different mass spectrometry platforms. By presenting key quantitative data, detailed experimental protocols, and visual workflows, this document serves as a practical resource for designing and executing successful cross-linking mass spectrometry (XL-MS) experiments.
This compound (DST) is a homobifunctional, amine-reactive cross-linking agent that has carved a niche in the structural analysis of proteins and protein complexes. Its unique feature is a central cis-diol that can be cleaved with sodium meta-periodate, a property that can be advantageous in certain experimental designs. This guide will delve into the performance of DST in comparison to both non-cleavable and other cleavable cross-linkers, providing a clear perspective on its strengths and limitations.
Performance Comparison of Cross-linking Reagents
The selection of a cross-linking reagent is a critical decision that influences the number and type of identified cross-links, and ultimately, the structural insights that can be obtained. The following table summarizes the key characteristics and performance metrics of DST and its common alternatives.
| Feature | This compound (DST) | Disuccinimidyl suberate (DSS) | Disuccinimidyl glutarate (DSG) | Disuccinimidyl sulfoxide (DSSO) | Disuccinimidyl dibutyric urea (DSBU) |
| Spacer Arm Length | 6.4 Å[1] | 11.4 Å | 7.7 Å | 10.1 Å[2] | 12.5 Å |
| Cleavability | Periodate-cleavable[1][3][4][5] | Non-cleavable | Non-cleavable | MS-cleavable (CID)[2] | MS-cleavable (CID)[6] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines and hydroxyls |
| Mass Spectrometry Compatibility | MALDI-TOF, ESI-MS/MS | MALDI-TOF, ESI-MS/MS | MALDI-TOF, ESI-MS/MS | ESI-MS/MS | ESI-MS/MS |
| Number of Identified Cross-links | Varies by protein/complex | Generally high | Moderate | High, aided by specific software features | High, aided by specific software features[6] |
| Data Analysis Software | MeroX, XlinkX, pLink, etc.[6][7] | StavroX, Kojak, pLink, Xi[7][8] | StavroX, Kojak, pLink, Xi | XlinkX, MeroX[9] | MeroX[6] |
Performance in Different Mass Spectrometry Techniques
The choice of mass spectrometry platform significantly impacts the analysis of cross-linked peptides. Here, we compare the performance of DST in the two most common techniques: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS).
MALDI-TOF MS
MALDI-TOF MS is a valuable technique for the analysis of relatively simple mixtures of cross-linked peptides. Its speed and ease of use make it suitable for initial screening and validation of cross-linking reactions.
Advantages for DST analysis:
-
Simplicity: The periodate cleavage of DST can be performed prior to MS analysis, simplifying the resulting mass spectra. The masses of the two individual peptides can be determined, aiding in their identification.
-
Direct Observation: In some cases, the intact cross-linked peptide can be observed, providing a direct measure of the cross-link.
Limitations:
-
Limited Fragmentation: MALDI-TOF/TOF analysis of cross-linked peptides can be challenging due to the complexity of the fragmentation patterns.
-
Lower Sensitivity for Complex Mixtures: For complex samples, the signals from low-abundance cross-linked peptides can be suppressed by more abundant unmodified peptides.
ESI-MS/MS
ESI-MS/MS coupled with liquid chromatography (LC) is the preferred method for comprehensive analysis of complex cross-linking mixtures. The ability to perform data-dependent fragmentation and the high sensitivity of modern instruments allow for the identification of a large number of cross-linked peptides.
Advantages for DST analysis:
-
In-depth Fragmentation Analysis: While DST itself is not MS-cleavable, the resulting cross-linked peptides can be fragmented using techniques like Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) to obtain sequence information.
-
Compatibility with Complex Samples: When coupled with LC, ESI-MS/MS can effectively separate and analyze the complex mixture of peptides generated from a cross-linking experiment.
Limitations:
-
Complex Data Analysis: The fragmentation spectra of non-cleavable cross-linked peptides are complex, containing fragment ions from both peptides. This necessitates the use of specialized software for data analysis.
-
No In-source Cleavage Advantage: Unlike MS-cleavable cross-linkers like DSSO and DSBU, DST does not offer the advantage of in-source fragmentation to simplify the MS2 spectra.
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reproducible and high-quality cross-linking data. The following is a detailed protocol for a typical in-solution cross-linking experiment using DST, followed by protein digestion and preparation for mass spectrometry analysis.
In-Solution Cross-linking with DST
-
Protein Preparation:
-
Dissolve the purified protein or protein complex in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). The protein concentration should typically be in the range of 0.1-1 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for reaction with the cross-linker.
-
-
Cross-linker Preparation:
-
Immediately before use, dissolve DST in a dry, amine-free organic solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 25 mM.
-
-
Cross-linking Reaction:
-
Add the DST stock solution to the protein solution to achieve the desired final molar excess of cross-linker to protein (e.g., 25:1, 50:1, or 100:1). The optimal ratio should be determined empirically for each system.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM to stop the cross-linking reaction by consuming any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
In-Solution Digestion of Cross-linked Proteins
-
Denaturation, Reduction, and Alkylation:
-
Denature the cross-linked protein mixture by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 1 M.
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% to stop the digestion.
-
Desalt and concentrate the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or ZipTip.
-
(Optional) Periodate Cleavage of DST Cross-links
-
To cleave the DST cross-linker, incubate the cross-linked peptides with 15 mM sodium meta-periodate in a suitable buffer at room temperature for 1 hour.[1][3]
-
The reaction can be quenched by the addition of a reducing agent.
-
The cleaved peptides can then be analyzed by mass spectrometry.
Experimental Workflow and Data Analysis
The overall workflow for a cross-linking mass spectrometry experiment involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical workflow for identifying protein-protein interactions using DST.
The analysis of the complex data generated from XL-MS experiments requires specialized software. Programs like MeroX, XlinkX, and pLink are designed to identify cross-linked peptides from MS/MS spectra by searching against a protein sequence database.[6][7] These programs consider the mass of the cross-linker and the possible combinations of linked peptides to identify the correct matches.
Logical Relationship of Cross-linker Selection
The choice of cross-linker depends on the specific research question and the nature of the protein system being studied. The following diagram illustrates the logical considerations for selecting a cross-linking reagent.
References
- 1. cephamls.com [cephamls.com]
- 2. Development of a Novel Cross-linking Strategy for Fast and Accurate Identification of Cross-linked Peptides of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized fragmentation schemes and data analysis strategies for proteome-wide cross-link identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DST (this compound) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medkoo.com [medkoo.com]
- 6. njms.rutgers.edu [njms.rutgers.edu]
- 7. Use of Multiple Ion Fragmentation Methods to Identify Protein Cross-links and Facilitate Comparison of Data Interpretation Algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 9. biorxiv.org [biorxiv.org]
A Researcher's Guide to Amine-Reactive Crosslinkers: A Comparative Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in experimental design. This guide provides a comprehensive comparison of different amine-reactive crosslinkers, offering objective performance analysis and supporting experimental data to inform your selection process.
Amine-reactive crosslinkers are indispensable tools for covalently linking molecules, with at least one possessing a primary amine (-NH2). These reagents are fundamental in a vast array of applications, from elucidating protein-protein interactions to constructing antibody-drug conjugates (ADCs).[1][2] The primary targets for these crosslinkers are the N-terminus of polypeptide chains and the side chains of lysine residues, which are abundant and readily accessible on the surface of proteins.[2][3] The underlying chemistry involves a nucleophilic attack from the amine group on an electrophilic group within the crosslinker, resulting in a stable covalent bond.[4]
This guide will delve into the characteristics of the most common classes of amine-reactive crosslinkers, including N-hydroxysuccinimide (NHS) esters and imidoesters, comparing their performance based on key parameters to aid in the selection of the optimal reagent for your specific research needs.
Comparative Analysis of Amine-Reactive Crosslinkers
The choice of an amine-reactive crosslinker is governed by several factors, including the desired reactivity, the stability of the resulting bond, spacer arm length, solubility, and whether a cleavable or non-cleavable linker is required.
Chemical Reactivity and Stability
The two most prominent classes of amine-reactive crosslinkers are NHS esters and imidoesters, each with distinct reaction kinetics and bond stabilities.
-
N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds under physiological to slightly alkaline conditions (pH 7.2-9.0).[2] However, a significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[2] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 at 4°C, necessitating prompt use after preparation.[3] The amide bond formed is highly stable, with a half-life of approximately 267 years at pH 7, making it ideal for applications requiring long-term conjugate stability.[5]
-
Imidoesters: These crosslinkers react with primary amines at a more alkaline pH range (typically pH 8-10) to form amidine bonds.[2] A key feature of imidoesters is the retention of the positive charge of the original amine group, which can be crucial for preserving the native structure and function of a protein.[2] However, the resulting amidine bond is less stable than an amide bond and can be reversible at high pH.[2]
Table 1: Comparison of NHS Ester and Imidoester Crosslinkers
| Feature | N-Hydroxysuccinimide (NHS) Esters | Imidoesters |
| Reactive Group | N-hydroxysuccinimide ester | Imidoester |
| Target | Primary amines (-NH₂) | Primary amines (-NH₂) |
| Resulting Bond | Amide bond | Amidine bond |
| Optimal Reaction pH | 7.2 - 9.0 | 8.0 - 10.0 |
| Bond Stability | Highly stable, effectively permanent[4] | Less stable than amide, reversible at high pH[2] |
| Charge Preservation | No, the positive charge of the amine is lost. | Yes, the positive charge is retained.[2] |
| Key Advantage | Forms highly stable covalent bonds.[4] | Preserves the native charge of the modified protein.[2] |
| Key Disadvantage | Susceptible to hydrolysis, especially at higher pH.[2] | The resulting amidine bond is less stable.[2] |
Physicochemical Properties of Common Homobifunctional Amine-Reactive Crosslinkers
Homobifunctional crosslinkers possess two identical reactive groups and are primarily used for single-step reactions to polymerize molecules or to study protein-protein interactions.[6] The choice between different homobifunctional crosslinkers often depends on their spacer arm length, solubility, and cell membrane permeability.
Table 2: Properties of Common Homobifunctional Amine-Reactive Crosslinkers
| Crosslinker | Abbreviation | Reactive Group | Spacer Arm Length (Å) | Water Soluble? | Cell Membrane Permeable? | Cleavable? |
| Disuccinimidyl suberate | DSS | NHS ester | 11.4 | No | Yes | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | Sulfo-NHS ester | 11.4 | Yes | No | No |
| Disuccinimidyl glutarate | DSG | NHS ester | 7.7 | No | Yes | No |
| Dithiobis(succinimidyl propionate) | DSP | NHS ester | 12.0 | No | Yes | Yes (Disulfide) |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS ester | 12.0 | Yes | No | Yes (Disulfide) |
| Disuccinimidyl tartrate | DST | NHS ester | 6.4 | No | Yes | Yes (Diol) |
| Bis[2-(succinimidooxycarbonyloxy)ethyl] sulfone | BSOCOES | NHS ester | 13.2 | No | Yes | No |
| Ethylene glycol bis(succinimidyl succinate) | EGS | NHS ester | 16.1 | No | Yes | No |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | Sulfo-NHS ester | 16.1 | Yes | No | No |
Data synthesized from multiple sources, spacer arm lengths are approximate and can vary based on conformational changes.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Crosslinking using a Homobifunctional NHS Ester (e.g., DSS)
This protocol outlines a general procedure for identifying protein-protein interactions.[2]
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.[9]
-
DSS crosslinker.
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[10]
Procedure:
-
Protein Preparation: Ensure the protein sample is in a suitable conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged via dialysis or gel filtration.[10] The recommended protein concentration is between 0.5-5 mg/mL.[9]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM). DSS is moisture-sensitive and should be equilibrated to room temperature before opening.[2]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.[2][11]
-
Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify the crosslinked products.[2]
Protocol 2: Quantification of Crosslinking Efficiency by SDS-PAGE and Densitometry
This protocol provides a method to quantify the extent of crosslinking.[12][13]
Materials:
-
Crosslinked and uncrosslinked protein samples.
-
SDS-PAGE gel and electrophoresis apparatus.
-
Coomassie Brilliant Blue or other suitable protein stain.
-
Gel imaging system.
-
Protein standards of known concentration (e.g., BSA).
Procedure:
-
SDS-PAGE: Separate the uncrosslinked and crosslinked protein samples on an SDS-PAGE gel. Include lanes with known amounts of a protein standard to create a standard curve.
-
Staining and Imaging: Stain the gel with Coomassie Brilliant Blue and acquire a high-resolution image using a gel documentation system. Save the image in a lossless format (e.g., TIFF).[13]
-
Densitometry Analysis using ImageJ/Fiji:
-
Open the gel image in ImageJ/Fiji.
-
Convert the image to 8-bit grayscale.
-
Use the "Gels" analysis tool to select the lanes and plot the lane profiles.
-
Use the "Wand" tool to select the peaks corresponding to the monomeric (uncrosslinked) and crosslinked protein bands.
-
Measure the area under each peak, which corresponds to the intensity of the band.[12]
-
-
Quantification:
-
Create a standard curve by plotting the known concentrations of the protein standards against their measured band intensities.
-
Use the standard curve to determine the concentration of the monomeric protein remaining in the crosslinked sample.
-
Calculate the crosslinking efficiency as follows: Crosslinking Efficiency (%) = (1 - (Intensity of monomer in crosslinked sample / Intensity of monomer in uncrosslinked sample)) * 100
-
Visualizing Crosslinking Concepts
Reaction Mechanism of an NHS Ester
The following diagram illustrates the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine, resulting in a stable amide bond.
Caption: Reaction of an NHS ester with a primary amine.
Experimental Workflow for Protein Crosslinking
This diagram outlines the key steps in a typical protein crosslinking experiment, from sample preparation to data analysis.
References
- 1. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 7. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cores.imp.ac.at [cores.imp.ac.at]
- 10. benchchem.com [benchchem.com]
- 11. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. A protocol for recombinant protein quantification by densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein quantification in SDS‑PAGE gels by densitometry using ImageJ/Fiji (with BSA normalization) [protocols.io]
- 14. researchgate.net [researchgate.net]
Disuccinimidyl Tartrate: A Comparative Guide to its Limitations in Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in elucidating protein-protein interactions. Disuccinimidyl tartrate (DST), a homobifunctional, amine-reactive, and periodate-cleavable crosslinker, has been utilized in various applications. However, a comprehensive analysis reveals significant limitations, particularly in studies involving mass spectrometry-based proteomics. This guide provides an objective comparison of DST with common alternatives, supported by available data, and details experimental protocols to aid in the selection of the most suitable crosslinking strategy.
This compound (DST) is a chemical crosslinker that covalently links proteins by reacting with primary amines, such as the side chains of lysine residues. A key feature of DST is its central tartrate spacer arm, which contains a cis-diol that can be cleaved by sodium metaperiodate. This cleavability is intended to facilitate the analysis of crosslinked complexes. However, evidence suggests that the cleavage process itself introduces complications that can hinder downstream analysis, making alternative crosslinkers often a more reliable choice.
Performance Comparison of Crosslinkers
A direct quantitative comparison highlights the challenges associated with the use of DST, particularly in applications requiring high protein recovery and unambiguous identification by mass spectrometry.
| Crosslinker | Type | Cleavable/ Non-Cleavable | Spacer Arm Length (Å) | Membrane Permeability | Key Limitations/Disadvantages |
| This compound (DST) | Homobifunctional NHS ester | Cleavable (Periodate) | 6.4 | Permeable | Periodate cleavage generates reactive aldehydes, leading to secondary reactions, reduced protein recovery, and interference in mass spectrometry analysis.[1][2][3] |
| Disuccinimidyl suberate (DSS) | Homobifunctional NHS ester | Non-cleavable | 11.4 | Permeable | Permanent linkage can complicate the analysis of complex protein mixtures by mass spectrometry. |
| Bis(sulfosuccinimidyl) suberate (BS3) | Homobifunctional NHS ester | Non-cleavable | 11.4 | Impermeable | Water-solubility limits its use for intracellular crosslinking. |
| Disuccinimidyl glutarate (DSG) | Homobifunctional NHS ester | Non-cleavable | 7.7 | Permeable | Shorter spacer arm may not be suitable for all protein complexes. |
| Dithiobis(succinimidyl propionate) (DSP) | Homobifunctional NHS ester | Cleavable (Reducing Agents) | 12.0 | Permeable | Cleavage with reducing agents can disrupt native disulfide bonds in proteins. |
| Disuccinimidyl sulfoxide (DSSO) | Homobifunctional NHS ester | MS-cleavable | 10.1 | Permeable | Requires specialized data analysis software for MS-cleavable data. |
Limitations of this compound in Detail
The primary drawback of DST lies in the chemical aftermath of its cleavage. The oxidation of the tartrate moiety's cis-diol by sodium metaperiodate generates two reactive aldehyde groups.[1][2] These aldehydes can then form Schiff bases with primary amines on nearby proteins, leading to new, unintended crosslinks.[1] This secondary reaction has several detrimental consequences for proteomics studies:
-
Reduced Protein Extraction Efficiency: The reformation of crosslinks after cleavage significantly hinders the solubilization and extraction of proteins from complex mixtures or fixed tissues. One study demonstrated that protein recovery from DST-fixed tissue was substantially lower than that from tissue fixed with the disulfide-cleavable crosslinker, DSP.[1][2][3]
-
Interference with Mass Spectrometry: The heterogeneous and undefined nature of the aldehyde-mediated secondary reactions complicates mass spectrometry data analysis. The resulting modifications are difficult to predict and account for in database searches, leading to a lower number of identified crosslinked peptides and potentially false-positive identifications.[1][3]
In a comparative study on tissue fixation, cleavage of DSP-crosslinked proteins resulted in an 18-fold increase in protein recovery and a 20% increase in the number of identified proteins compared to formaldehyde fixation.[1][3] In contrast, DST fixation and cleavage yielded significantly lower protein extraction, only slightly better than formaldehyde.[2]
Experimental Protocols
General Protein Crosslinking Protocol (for DST, DSS, BS3, DSG)
-
Reagent Preparation: Prepare a fresh stock solution of the crosslinker (e.g., 25 mM) in a dry, amine-free solvent such as dimethyl sulfoxide (DMSO).
-
Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.0).
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (typically in the range of 0.25-2 mM). The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl (pH 7.5) or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Downstream Processing: Proceed with the intended application, such as immunoprecipitation or sample preparation for mass spectrometry.
Cleavage of this compound (DST) Crosslinks
-
Buffer Exchange: After quenching the crosslinking reaction, remove the quenching buffer by dialysis or buffer exchange into a sodium acetate buffer (50 mM, pH 5.0).
-
Cleavage Reaction: Add a fresh solution of sodium metaperiodate to the sample to a final concentration of 15 mM.
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.[2]
-
Quenching of Cleavage (Optional but Recommended): To quench the reactive aldehydes, ethylene glycol can be added to a final concentration of 20-50 mM and incubated for 15-30 minutes. This step is crucial to minimize secondary reactions but adds another layer of complexity to the sample.
-
Sample Preparation for Mass Spectrometry: Following cleavage and quenching, the protein sample must be prepared for mass spectrometry analysis. This typically involves denaturation, reduction of disulfide bonds, alkylation of cysteines, and enzymatic digestion (e.g., with trypsin).
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Crosslinking Analysis
Figure 1. A generalized workflow for comparing different crosslinking strategies.
Illustrative Protein Interaction Pathway: MAPK Signaling
The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common subject of protein-protein interaction studies where crosslinking mass spectrometry can be applied to identify direct interactions between pathway components.
Figure 2. Simplified MAPK signaling pathway.
Conclusion
While this compound offers the theoretical advantage of cleavability, its practical application in sensitive proteomics workflows is severely limited by the generation of reactive aldehydes upon cleavage. These byproducts lead to unpredictable secondary reactions, significantly reducing protein recovery and complicating mass spectrometry data analysis. For researchers requiring high confidence in protein-protein interaction data, particularly those employing mass spectrometry, non-cleavable crosslinkers like DSS and BS3, or more advanced MS-cleavable reagents such as DSSO, represent more robust and reliable alternatives. Careful consideration of the experimental goals and the specific characteristics of the protein system under investigation is paramount in selecting the optimal crosslinking strategy.
References
- 1. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases | Molecular Systems Biology [link.springer.com]
- 3. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Drug Sensitivity Testing (DST) Results with Co-Immunoprecipitation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in oncology, understanding a compound's efficacy extends beyond simple cell viability metrics. It is crucial to validate that a drug's impact on cell survival is a direct consequence of its interaction with the intended molecular target and its subsequent influence on cellular signaling pathways. This guide provides a comparative framework for cross-validating quantitative Drug Sensitivity Testing (DST) results with Co-immunoprecipitation (co-IP), a powerful technique for probing protein-protein interactions. By integrating these two methodologies, researchers can build a more robust and comprehensive understanding of a drug's mechanism of action.
I. The Synergy of DST and Co-IP
Drug Sensitivity Testing (DST) provides quantitative data on the potency of a compound in inhibiting cell growth or inducing cell death, often represented by metrics such as the half-maximal inhibitory concentration (IC50). While essential, these results alone do not confirm on-target activity. Co-immunoprecipitation complements DST by providing a mechanistic snapshot of how a drug modulates the protein interactome.[1][2] Specifically, co-IP can confirm target engagement by demonstrating the disruption or enhancement of a specific protein-protein interaction within a signaling cascade that is critical for cell survival and proliferation.
II. Comparative Data Analysis: A Case Study
To illustrate the cross-validation of DST and co-IP, we present a hypothetical case study investigating the effect of a novel EGFR inhibitor, "Compound X," on a lung cancer cell line known to harbor an activating EGFR mutation.
Table 1: Drug Sensitivity of Lung Cancer Cell Line to Compound X
| Cell Line | Compound | IC50 (nM) |
| NCI-H1975 | Compound X | 50 |
| NCI-H1975 | Vehicle (DMSO) | >10,000 |
The IC50 value of 50 nM indicates that Compound X is a potent inhibitor of NCI-H1975 cell growth. To validate that this effect is due to the intended disruption of the EGFR signaling pathway, a co-IP experiment was performed.
Table 2: Co-Immunoprecipitation Results for EGFR-GRB2 Interaction
| Treatment | IP Antibody | Immunoblot | Relative Band Intensity (%) |
| Vehicle (DMSO) | EGFR | GRB2 | 100 |
| Compound X (100 nM) | EGFR | GRB2 | 25 |
| Vehicle (DMSO) | IgG Control | GRB2 | <5 |
| Compound X (100 nM) | IgG Control | GRB2 | <5 |
The co-IP results demonstrate that treatment with Compound X significantly reduces the interaction between EGFR and its downstream signaling partner GRB2. This provides strong evidence that the observed cytotoxicity in the DST is mechanistically linked to the inhibition of the EGFR signaling pathway.
III. Experimental Protocols
A. Drug Sensitivity Testing (MTT Assay)
This protocol outlines a common colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
NCI-H1975 lung cancer cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Compound X (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed NCI-H1975 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of Compound X in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions or vehicle control. Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the logarithm of the drug concentration.
B. Co-Immunoprecipitation
This protocol describes the immunoprecipitation of a target protein to identify its binding partners.
Materials:
-
NCI-H1975 cells
-
Compound X
-
Vehicle control (DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
-
Anti-EGFR antibody (for immunoprecipitation)
-
Normal rabbit IgG (isotype control)
-
Anti-GRB2 antibody (for immunoblotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and transfer system
-
Western blot detection reagents
Procedure:
-
Cell Treatment and Lysis: Culture NCI-H1975 cells to 80-90% confluency. Treat with 100 nM Compound X or vehicle for 24 hours. Wash cells with ice-cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Immunoprecipitation: Incubate 1 mg of protein lysate with 2 µg of anti-EGFR antibody or normal rabbit IgG overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add 30 µL of pre-washed Protein A/G magnetic beads and incubate for 2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and wash three times with lysis buffer.
-
Elution: Elute the protein complexes by boiling the beads in 2X Laemmli sample buffer for 5 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-GRB2 antibody. Visualize the bands using an appropriate detection system.
IV. Visualizing the Workflow and Signaling Pathway
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Workflow for cross-validating DST with co-IP.
Caption: Simplified EGFR signaling pathway and the inhibitory action of Compound X.
V. Conclusion
The integration of Drug Sensitivity Testing and co-immunoprecipitation provides a powerful strategy for the robust validation of a drug's mechanism of action. By correlating a compound's cytotoxic or cytostatic effects with its ability to modulate specific protein-protein interactions, researchers can gain a higher degree of confidence in their preclinical findings. This dual approach not only strengthens the rationale for advancing a drug candidate but also provides valuable insights into the intricate signaling networks that drive cancer progression.
References
Safety Operating Guide
Proper Disposal of Disuccinimidyl Tartrate: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Disuccinimidyl tartrate (DST), a common crosslinking agent in research and drug development, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a detailed, step-by-step operational plan for the proper disposal of DST, tailored for researchers, scientists, and drug development professionals.
This compound is a non-cleavable, amine-reactive crosslinker. While specific acute toxicity data for DST is limited, the known hazards of its components upon hydrolysis—N-hydroxysuccinimide (NHS) and tartaric acid—necessitate careful handling and disposal as a hazardous chemical waste. N-hydroxysuccinimide is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work with solid DST in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust particles.
Step-by-Step Disposal Protocol
The following procedures outline the recommended steps for the safe disposal of unused, expired, or waste this compound and its contaminated materials.
Step 1: In-Lab Neutralization of Small Residual Quantities (Optional but Recommended)
For small quantities of residual DST in containers or on equipment, a chemical neutralization step can be performed to hydrolyze the reactive NHS ester groups. This reduces the reactivity of the waste.
Experimental Protocol for Hydrolysis:
-
Prepare a 1 M sodium hydroxide (NaOH) or a 1 M Tris buffer solution.
-
In a designated chemical fume hood, carefully add the basic solution to the container with the residual DST. The hydrolysis of the NHS ester is accelerated at a higher pH.
-
Allow the mixture to stand for at least one hour to ensure complete hydrolysis. The resulting products will be N-hydroxysuccinimide and sodium tartrate.
-
The neutralized solution should then be collected as hazardous chemical waste.
Step 2: Collection and Storage of Solid and Liquid Waste
All waste containing this compound, including the solid powder, contaminated labware (e.g., weigh boats, pipette tips), and the neutralized solutions, must be collected as hazardous chemical waste.
-
Solid Waste:
-
Collect in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.
-
Do not mix with other, incompatible waste streams.
-
-
Liquid Waste (including neutralized solutions):
-
Collect in a sealable, leak-proof, and chemically compatible container. Again, HDPE is a good choice.
-
Ensure the container is properly vented if there is a potential for gas generation, although this is not expected from the hydrolysis products.
-
-
Contaminated Sharps:
-
Any sharps (e.g., needles, broken glass) contaminated with DST should be placed in a designated sharps container that is puncture-resistant and leak-proof.
-
Step 3: Labeling of Hazardous Waste Containers
Proper labeling of waste containers is a critical regulatory requirement. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" (for unreacted waste) or "Hydrolyzed this compound waste" (for neutralized waste).
-
The concentration or quantity of the waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The specific hazards (e.g., "Irritant").
Step 4: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained in the proper handling and disposal of chemical waste in accordance with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.
Summary of Chemical Properties and Hazards
For quick reference, the following table summarizes key quantitative data and hazard information for this compound and its hydrolysis products.
| Chemical | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | C₁₂H₁₂N₂O₁₀ | 344.23 | Limited specific data; handle as hazardous. Moisture sensitive. |
| N-hydroxysuccinimide | C₄H₅NO₃ | 115.09 | Causes skin irritation, causes serious eye damage, may cause respiratory irritation. |
| Tartaric acid | C₄H₆O₆ | 150.09 | Generally low toxicity in humans. Identified as a species-specific nephrotoxin in dogs. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Safeguarding Your Research: A Guide to Handling Disuccinimidyl Tartrate
Disuccinimidyl tartrate (DST) is a valuable crosslinking agent in bioconjugation and other life science research applications.[1][2] Proper handling and disposal are paramount to ensure laboratory safety and maintain experimental integrity. This guide provides essential, step-by-step procedures for the safe use of DST, from preparation to disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a moisture-sensitive powder that can cause irritation upon contact with the skin, eyes, or respiratory tract.[3] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory to minimize exposure and ensure a safe working environment.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A face shield is recommended when handling larger quantities or when there is a risk of splashing. | Protects against dust particles and potential splashes of solutions containing DST.[4][5] |
| Hand Protection | Disposable, powder-free nitrile or neoprene gloves.[6] Change gloves immediately if contaminated. | Provides a barrier against skin contact. Double gloving is recommended for enhanced protection. |
| Body Protection | A fully buttoned laboratory coat, preferably a Nomex® or similar flame-retardant material.[5] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[4][6] | Minimizes the risk of respiratory irritation from inhaling fine DST powder.[3] |
Handling and Storage Conditions
| Condition | Specification | Rationale |
| Ventilation | Always handle solid DST and prepare stock solutions in a certified chemical fume hood.[3][4] | Prevents the accumulation of airborne dust and vapors in the laboratory. |
| Storage | Store DST at 2-8°C in a tightly sealed container with a desiccant to protect it from moisture. | DST is sensitive to moisture, which can lead to its degradation and loss of reactivity. |
| Handling Practices | Avoid creating dust when handling the solid.[3][4] Use appropriate tools (e.g., anti-static spatulas) for weighing and transferring the powder. | Minimizes the risk of inhalation and contamination of the work area. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for preparing a this compound stock solution for use in crosslinking experiments.
Experimental Workflow for DST Handling
Caption: A step-by-step workflow for the safe handling of this compound.
Methodology:
-
Preparation:
-
Put on all required PPE as detailed in the table above.
-
Prepare the chemical fume hood by ensuring it is operational and the sash is at the appropriate height.
-
Gather all necessary materials: DST vial, anhydrous DMSO or DMF, microcentrifuge tubes, pipettes, and a dedicated waste container.
-
-
Handling Solid DST:
-
Before opening, allow the DST vial to equilibrate to room temperature to prevent condensation of moisture inside the vial.
-
Inside the fume hood, carefully open the vial.
-
Weigh the desired amount of DST powder onto a weigh boat using an analytical balance. Avoid creating dust.
-
-
Solution Preparation:
-
Transfer the weighed DST to a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., ~10 mM or 3 mg/mL).
-
Vortex briefly to fully dissolve the solid.
-
It is highly recommended to use the DST solution immediately, as its reactivity diminishes over time in solution.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with institutional and local regulations.
| Waste Type | Disposal Procedure | Rationale |
| Unused Solid DST | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.[3] | Prevents accidental exposure and environmental contamination. |
| Contaminated Labware (e.g., weigh boats, pipette tips, tubes) | Place all contaminated disposable items in a designated hazardous waste container immediately after use.[3] | Avoids cross-contamination and ensures proper disposal of trace amounts of the chemical. |
| DST Solutions | Collect all unused or spent DST solutions in a sealed, labeled hazardous waste container. Do not pour down the drain.[7] | Prevents the release of the chemical into the sewer system. |
| Contaminated PPE (e.g., gloves) | Dispose of used gloves and other contaminated disposable PPE in the designated hazardous waste stream. | Ensures that all potentially contaminated materials are handled as hazardous waste. |
By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, minimizing risks and ensuring the integrity of their scientific work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the product before use.
References
- 1. cephamls.com [cephamls.com]
- 2. covachem.com [covachem.com]
- 3. covachem.com [covachem.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
